4-Chloro-6-fluoro-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMVVJJBQBYMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171769 | |
| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-01-6 | |
| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018529016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-fluoro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4H7RKB7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-6-fluoro-2-methylquinoline
CAS Number: 18529-01-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule, potentially enhancing its efficacy, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in publicly available data, which may be due to differences in purity or measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 18529-01-6 | [1] |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| Melting Point | 59-60 °C or 83-84 °C | N/A |
| Boiling Point | 269.9 °C at 760 mmHg | N/A |
| Density | 1.311 g/cm³ | N/A |
| Refractive Index | 1.612 | N/A |
| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |
| SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-6-fluoro-2-methylquinoline (Intermediate)
This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[3][6]
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux to facilitate the formation of the enamine intermediate while removing the water generated during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Once the formation of the intermediate is complete, increase the temperature to approximately 250 °C to induce thermal cyclization. Maintain this temperature for 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent, such as hexane, to remove the high-boiling point solvent.
-
Purification: The crude 4-hydroxy-6-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the chlorination of 4-hydroxyquinolines.[6]
-
Reaction Setup: In a fume hood, carefully add the dried 4-hydroxy-6-fluoro-2-methylquinoline (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Drug Discovery
While there is no specific literature on the biological activity of this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[7][8][9] The presence of chloro and fluoro substituents can further enhance the biological activity.[10][11]
Anticancer Potential
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[7][9][12][13] These include:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12]
-
Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair in cancer cells by inhibiting topoisomerase enzymes.[7]
-
Induction of Apoptosis: Quinolines can trigger programmed cell death in cancer cells through various signaling pathways.[12]
The potential of this compound as an anticancer agent would need to be evaluated through in vitro screening against a panel of human cancer cell lines.
Antimicrobial Activity
The fluoroquinolones are a well-known class of antibiotics, highlighting the potential of fluorinated quinolines in combating bacterial infections.[10][14] Quinolone derivatives have also shown promise as antifungal and antimalarial agents.[8][15][16] The mechanism of action for antibacterial quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[17] The subject compound could be a candidate for screening against a range of pathogenic bacteria and fungi.
Relevant Signaling Pathways for Quinolines in Oncology
While the specific targets of this compound are unknown, related compounds are known to modulate key cancer-related signaling pathways.
Caption: Potential signaling pathways targeted by anticancer quinoline derivatives.
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in the field of drug discovery. While specific biological data for this compound is currently limited, the well-documented anticancer and antimicrobial activities of related quinoline derivatives provide a strong rationale for its inclusion in screening libraries. The experimental protocols outlined in this guide, derived from established chemical literature, offer a practical starting point for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this and other novel halogenated quinolines.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Fluoro-2-methylquinoline|98+%|CAS 1128-61-6 [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ossila.com [ossila.com]
- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Physicochemical Data
This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The integration of chloro and fluoro substituents, along with a methyl group, significantly influences its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| Melting Point | 83-84 °C |
Synthesis Protocols
The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the available literature, the following experimental outlines for analogous structures can be adapted.
General Experimental Workflow for Substituted Quinoline Synthesis
The synthesis of a chloro-fluoro-methyl-substituted quinoline typically involves a multi-step process, beginning with the formation of the core quinoline ring system, followed by halogenation. A common strategy is the Conrad-Limpach-Knorr synthesis followed by chlorination.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a 4-Chloro-difluoro-2-methylquinoline Analogue[2]
This protocol details the synthesis of a structurally related compound and can serve as a methodological basis.
Step 1: Synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.
-
Heat the mixture to approximately 140-150 °C to form the intermediate β-amino acrylate.
-
Increase the temperature to around 250 °C to induce cyclization.
-
After cooling, add a non-polar solvent such as hexane to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.[2]
Step 2: Synthesis of 4-chloro-6,8-difluoro-2-methylquinoline
-
Carefully add the 4-hydroxy-6,8-difluoro-2-methylquinoline obtained in the previous step to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours.
-
After the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-6,8-difluoro-2-methylquinoline.[2]
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, a structurally similar compound, 4-chloro-6-fluoro-2-phenylquinoline, has been shown to exhibit anticancer properties through the inhibition of topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and subsequently induces apoptosis in cancer cells.
Postulated Signaling Pathway for Topoisomerase II Inhibition
The following diagram illustrates the potential mechanism of action for a quinoline-based topoisomerase II inhibitor.
Caption: Postulated mechanism of action via Topoisomerase II inhibition.
This proposed pathway suggests that this compound may act as an inhibitor of Topoisomerase II, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death in proliferating cells. This makes it, and similar compounds, candidates for further investigation in oncology drug development. Quinolone derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects, often attributed to their ability to interact with various biological targets.[3]
References
4-Chloro-6-fluoro-2-methylquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral properties, reactivity, and potential applications, presented in a format tailored for scientific professionals.
Core Chemical Identity
This compound is a substituted quinoline with the chemical formula C₁₀H₇ClFN.[1] Its structure features a methyl group at position 2, a chloro group at position 4, and a fluoro group at position 6 of the quinoline ring system.
| Identifier | Value |
| CAS Number | 18529-01-6 |
| Molecular Formula | C₁₀H₇ClFN[1] |
| Molecular Weight | 195.62 g/mol [1] |
| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1] |
| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | Cc1cc(c2cc(ccc2n1)F)Cl[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 59-60 °C | [2] |
| Boiling Point | 269.9 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [2] |
| Flash Point | 117 °C | [2] |
| Vapor Pressure | 0.0117 mmHg at 25 °C | [2] |
| Solubility | No data available | [2] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of this compound. Available spectral data includes:
-
¹H NMR: Proton nuclear magnetic resonance data is available for this compound.[3]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[3]
-
Mass Spectrometry (MS): Mass spectral data has been recorded.[3]
-
Infrared Spectroscopy (IR): IR spectral data is available.[3]
While the raw spectral data is not provided in the search results, the availability of these techniques confirms that the compound has been characterized.
Reactivity and Stability
Chemical Stability: Information regarding the chemical stability of this compound is not extensively detailed in the available literature. However, like other chloroquinolines, it should be stored in a cool, dry place away from incompatible materials.[2]
Reactivity: The chemical reactivity of this compound is largely dictated by the electrophilic nature of the quinoline ring and the presence of the chloro substituent at the 4-position. This position is susceptible to nucleophilic substitution reactions.[4] This reactivity is a key feature for the synthesis of a variety of 4-substituted quinoline derivatives, which can be valuable in drug discovery and materials science.[4][5]
Hazardous Decomposition Products: Under combustion, nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HF) may be formed.[2]
Caption: General nucleophilic substitution at the C4 position.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a general synthetic approach for analogous compounds involves the cyclization of an appropriately substituted aniline followed by chlorination. A representative synthesis for a substituted quinoline is described below.
General Synthesis of Substituted Quinolines:
A common method for synthesizing the quinoline core is the Combes quinoline synthesis or a similar acid-catalyzed cyclization reaction. For this compound, a plausible precursor would be 6-fluoro-4-hydroxy-2-methylquinoline.
Example Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol derivatives (as an analogue) [6]
-
Cyclization: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. The mixture is heated to facilitate the cyclization and formation of the quinoline ring system.
-
Chlorination (General Step): The resulting 4-hydroxyquinoline derivative can then be chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive it to completion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 4-chloroquinoline derivative.
Caption: A generalized synthetic pathway for 4-chloroquinolines.
Biological Activity and Applications
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.
-
Antifungal Activity: Various fluorinated quinoline analogs have demonstrated significant antifungal properties.[6]
-
Antimalarial Potential: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[7]
-
Anticancer Research: Certain substituted quinolines have been investigated for their potential as antineoplastic agents.[8]
-
Materials Science: The conjugated quinoline system is utilized in the development of dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[5]
The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological activity.[8] The title compound, this compound, serves as a valuable building block for the synthesis of novel compounds in these therapeutic and technological areas.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound(18529-01-6) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Core Chemical Structure and Properties
This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The molecule, with the chemical formula C₁₀H₇ClFN, incorporates a methyl group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 6-position of the quinoline ring. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.
The structural identifiers for this compound are as follows:
-
SMILES: Cc1cc(c2cc(ccc2n1)F)Cl
-
InChI: InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
-
InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental data for this specific molecule is limited.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| CAS Number | 18529-01-6 | [2] |
| Appearance | Crystalline powder | [3] |
| Melting Point | 160-162 °C | [3] |
| Boiling Point | 316-318 °C | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Some physical properties are sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis commences with the reaction of 4-fluoroaniline with ethyl acetoacetate, which upon thermal cyclization, is expected to yield 6-fluoro-4-hydroxy-2-methylquinoline. Subsequent treatment of this intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then afford the target molecule, this compound. This approach is analogous to the Conrad-Limpach and Knorr quinoline syntheses.[4]
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[4][5]
Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the mixture at 130-140°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, the reaction temperature is raised to 250°C in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization. This is typically carried out for 30-60 minutes.
-
Work-up: After cooling, the reaction mixture is poured into a suitable non-polar solvent (e.g., hexane) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-fluoro-4-hydroxy-2-methylquinoline.
Step 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a flask is charged with 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).
-
Chlorination: The mixture is heated at reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Potential Biological Activity and Areas for Investigation
While there is no specific biological data available for this compound in the public domain, the quinoline scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.[6][7][8]
Hypothesized Biological Activities
Based on the activities of structurally related compounds, this compound could be a candidate for investigation in the following areas:
-
Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties.[6][9][10] The presence of the chloro and fluoro groups may enhance cytotoxicity against various cancer cell lines. The mechanism of action could involve the inhibition of key cellular targets such as topoisomerases or protein kinases.[11]
-
Antimicrobial Activity: The quinoline core is central to several antibacterial and antifungal drugs.[7] The specific substitution pattern of this compound may confer activity against a range of pathogenic microorganisms, including drug-resistant strains.
-
Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[8] Investigations into the efficacy of this compound against viruses such as influenza could be a fruitful area of research.
Proposed Experimental Workflow for Biological Screening
A general workflow for the initial biological evaluation of this compound is outlined below. This workflow is designed to assess its potential as a therapeutic agent and to elucidate its mechanism of action.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the chemical formula C₁₀H₇ClFN.[1] As a member of the quinoline family, it holds potential as a scaffold in medicinal chemistry and materials science. Quinolines are a class of heterocyclic aromatic organic compounds that are structurally characterized by a benzene ring fused to a pyridine ring. This core structure is prevalent in various natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and suggests a potential workflow for its biological evaluation based on the known activities of related quinoline compounds.
Core Physical and Chemical Properties
The physical properties of this compound are essential for its handling, characterization, and application in research and development. The available data is summarized in the table below. It is important to note that there are discrepancies in the reported melting point, which may be due to differences in experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| CAS Number | 18529-01-6 | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 160-162 °C | [2] |
| Boiling Point | 316-318 °C | [2] |
| pKa (Predicted) | 3.70 ± 0.50 | |
| Storage Temperature | 2-8°C |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds are applicable. Below are general procedures that would be employed.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
A small quantity of the liquid sample is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, corresponding to the boiling point of the substance at the given atmospheric pressure.
Potential Biological Activity and Screening Workflow
While no specific biological activities or signaling pathways for this compound have been documented, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications. Derivatives of quinoline have been investigated for their potential as anti-malarial, anti-cancer, anti-bacterial, and anti-viral agents.[4][5][6]
Given the structural features of this compound, a logical next step for researchers in drug discovery would be to screen it for various biological activities. The following diagram illustrates a potential high-level workflow for such an investigation.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical compound for which the fundamental physical properties are partially documented. This guide provides the available data and outlines standard experimental procedures for its characterization. The notable discrepancy in the reported melting point highlights the need for careful experimental verification. While its specific biological functions remain to be elucidated, its quinoline core suggests that it may be a valuable starting point for the development of new therapeutic agents. The proposed screening workflow offers a strategic approach for future research into the potential pharmacological applications of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. This compound(18529-01-6) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis precursors and the established synthetic pathway for 4-Chloro-6-fluoro-2-methylquinoline. This quinoline derivative is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its synthesis is crucial for researchers in these fields. This document details the primary starting materials, key intermediates, and the experimental protocols for their transformation.
Overview of the Synthetic Pathway
The most direct and established route for the synthesis of this compound proceeds through a two-step sequence. The initial and pivotal step is the formation of the quinoline core via the Conrad-Limpach reaction, which yields the key intermediate, 6-Fluoro-2-methylquinolin-4-ol . This intermediate is subsequently converted to the final product through a chlorination reaction.
The primary precursors for this synthesis are readily available starting materials: 4-Fluoroaniline and Ethyl acetoacetate .
Caption: Synthetic pathway for this compound.
Core Precursors and Key Intermediate
The synthesis of this compound relies on the following key molecules:
| Compound | Role | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoroaniline | Core Precursor | C₆H₆FN | 111.12 | |
| Ethyl acetoacetate | Core Precursor | C₆H₁₀O₃ | 130.14 | |
| 6-Fluoro-2-methylquinolin-4-ol | Key Intermediate | C₁₀H₈FNO | 177.18 |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound. The protocols are based on established procedures for analogous compounds and may require optimization for specific laboratory conditions.
Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Key Intermediate)
The synthesis of the key intermediate, 6-Fluoro-2-methylquinolin-4-ol, is achieved through the Conrad-Limpach reaction. This involves an initial acid-catalyzed condensation of 4-fluoroaniline and ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Methodology:
Step 1: Condensation to form Ethyl 3-(4-fluoroanilino)crotonate
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid, for instance, a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped for high-temperature reactions, heat a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C.
-
Slowly add the crude ethyl 3-(4-fluoroanilino)crotonate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at around 250 °C for 30-60 minutes to facilitate the cyclization.
-
After the reaction is complete, allow the mixture to cool. The product, 6-fluoro-2-methylquinolin-4-ol, will typically precipitate out of the solvent.
-
Collect the solid product by filtration and wash with a suitable solvent, such as toluene followed by hexanes, to remove the high-boiling point solvent.
-
Dry the product under vacuum.
Quantitative Data (Based on analogous reactions):
| Parameter | Value |
| Yield | 70-90% (for the one-pot PPA-catalyzed method)[1] |
| Melting Point | Expected to be a high-melting solid (>250 °C) |
| Appearance | White to off-white solid |
Synthesis of this compound (Final Product)
The final step in the synthesis is the chlorination of the 4-hydroxy group of 6-fluoro-2-methylquinolin-4-ol. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Experimental workflow for the chlorination of the intermediate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.
-
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the product precipitates.
-
Collect the solid product by filtration and wash thoroughly with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Quantitative Data (Based on analogous reactions):
| Parameter | Value |
| Yield | Typically high, often >80% |
| Molecular Formula | C₁₀H₇ClFN[2] |
| Molecular Weight | 195.62 g/mol [2] |
Conclusion
The synthesis of this compound is a well-defined process that relies on the foundational Conrad-Limpach reaction to construct the quinoline core, followed by a standard chlorination procedure. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperatures required for the cyclization step and the anhydrous conditions necessary for the chlorination. The primary precursors, 4-fluoroaniline and ethyl acetoacetate, are readily accessible, making this synthetic route practical for laboratory-scale and potentially scalable for larger production. This guide provides the essential framework for researchers to produce this valuable fluorinated quinoline building block for applications in drug discovery and development.
References
An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline
IUPAC Name: 4-Chloro-6-fluoro-2-methylquinoline CAS Number: 18529-01-6 Molecular Formula: C₁₀H₇ClFN Molecular Weight: 195.62 g/mol [1]
This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, spectroscopic data, and potential applications in medicinal chemistry.
Physicochemical Properties
| Property | Value (for 4-Chloro-6-fluoroquinoline) | Reference |
| Melting Point | 75.0 to 79.0 °C | [2] |
| Boiling Point | 259.944 °C at 760 mmHg | [2] |
| Density | 1.366 g/cm³ | [2] |
| Flash Point | 111.011 °C | [2] |
| Refractive Index | 1.626 | [2] |
| pKa | 2.90 ± 0.16 (Predicted) | [2] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable two-step synthesis can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis followed by chlorination.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
This step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, followed by thermal cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 4-fluoroaniline and 1.1 equivalents of ethyl acetoacetate.
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, increase the temperature to approximately 250 °C and maintain for 30 minutes to induce cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold hexane, and dry to yield 6-fluoro-4-hydroxy-2-methylquinoline.
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group at the 4-position.
-
Reaction Setup: In a well-ventilated fume hood, carefully add the 6-fluoro-4-hydroxy-2-methylquinoline obtained from the previous step to an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will provide information about the electronic environment within the heterocyclic system.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 197 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or other small fragments.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and C-Cl and C-F bond stretching.
Potential Applications in Drug Development
Substituted quinolines are a well-established class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antimalarial properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
While specific biological activity for this compound has not been extensively reported, related fluorinated quinoline derivatives have shown promise as:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.[4]
-
Antibacterial Agents: The quinoline scaffold is a core component of several antibacterial drugs. Fluorination can enhance the antibacterial potency.
-
Kinase Inhibitors: The quinoline ring system is a common scaffold for the design of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer.[1]
The logical workflow for investigating the therapeutic potential of this compound would involve its synthesis, purification, and subsequent screening against a panel of biological targets, such as various cancer cell lines and bacterial strains.
Logical Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of this compound.
References
An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and a generalized synthesis protocol, alongside considerations for its potential applications.
Core Compound Information
SMILES Notation: Cc1cc(c2cc(ccc2n1)F)Cl[1]
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 4-position, a fluoro group at the 6-position, and a methyl group at the 2-position. The strategic placement of these functional groups, particularly the halogens, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| CAS Number | 18529-01-6 | [2] |
| Canonical SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |
| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |
| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, boiling point, and spectral analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not widely published but are indicated to be available from specialized chemical suppliers.[2]
Synthesis and Experimental Protocols
Postulated Synthetic Pathway
A plausible synthetic route would involve the cyclization of an appropriately substituted aniline with a β-ketoester to form a hydroxyquinoline intermediate, which is then subsequently chlorinated.
Caption: Postulated synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
-
Cyclization to form 6-Fluoro-4-hydroxy-2-methylquinoline:
-
To a solution of 4-fluoroaniline in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate.
-
The mixture is heated to a high temperature (typically 250-280°C) to facilitate the condensation and subsequent cyclization reaction.
-
Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude 6-fluoro-4-hydroxy-2-methylquinoline.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried.
-
-
Chlorination to yield this compound:
-
The crude 6-fluoro-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is heated under reflux for several hours.
-
After completion, the excess chlorinating agent is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.
-
Potential Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a chloro group at the 4-position of the quinoline ring is a common strategy in the development of antimalarial drugs, such as chloroquine. Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Given its structural features, this compound is a promising building block for the synthesis of novel bioactive molecules. Its potential applications could be explored in the following areas:
-
Antimalarial Agents: As an analogue of known 4-chloroquinoline antimalarials.
-
Anticancer Therapeutics: The quinoline core is present in several kinase inhibitors, and this compound could serve as a starting point for the development of new anticancer drugs.
-
Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterials, suggesting that this scaffold could be modified to develop new antimicrobial compounds.
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: General workflow for the use of this compound in drug discovery.
Safety and Handling
Substituted chloroquinolines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide for Chemical Research and Drug Discovery
InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N
This technical guide provides an in-depth overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a detailed, plausible synthesis protocol, and explores its potential therapeutic applications based on the well-established biological activities of structurally related quinoline analogues.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented below, providing a foundation for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Chemical Vendor Data |
| Storage Temperature | 2-8°C | Chemical Vendor Data |
| pKa (Predicted) | 3.70 ± 0.50 | Chemical Vendor Data |
Proposed Synthesis Protocol
Step 1: Synthesis of 4-hydroxy-6-fluoro-2-methylquinoline
This initial step involves the cyclization of 4-fluoroaniline with ethyl acetoacetate to form the hydroxyquinoline intermediate.
Materials:
-
4-fluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Non-polar solvent (e.g., hexane)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 4-fluoroaniline in a high-boiling point solvent like diphenyl ether.
-
Slowly add ethyl acetoacetate to the stirred solution.
-
Heat the mixture to approximately 140-150°C for a sufficient duration to form the intermediate β-aminoacrylate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Increase the temperature to around 250°C to facilitate the thermal cyclization.
-
After the cyclization is complete, allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
Purify the crude 4-hydroxy-6-fluoro-2-methylquinoline by recrystallization from ethanol.
-
Dry the purified product under vacuum.
Step 2: Chlorination of 4-hydroxy-6-fluoro-2-methylquinoline
The intermediate is then chlorinated to yield the final product.
Materials:
-
4-hydroxy-6-fluoro-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Base for neutralization (e.g., aqueous ammonia or sodium bicarbonate)
Procedure:
-
In a well-ventilated fume hood, carefully add the purified 4-hydroxy-6-fluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for several hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activities and Mechanisms of Action
While direct biological studies on this compound are not extensively reported, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4] The presence of halogen substituents can further modulate the pharmacological profile of these molecules.
Potential Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, which are crucial for cancer cell signaling.[1]
Potential Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. This interaction, along with other non-covalent interactions of the substituted quinoline core, can block the binding of ATP and inhibit the downstream signaling pathways that promote cell proliferation and survival.
To illustrate the potential potency of this class of compounds, the following table presents the half-maximal inhibitory concentration (IC₅₀) values of some related quinoline derivatives against various cancer cell lines. It is important to note that these are not data for this compound but for structurally similar compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A related 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative | T47D (Breast Cancer) | 0.016 | [5] |
| A 4-aryl-6-chloro-quinoline derivative | HepG 2.2.15 (Hepatitis B) | 4.4 - 9.8 (anti-HBV DNA replication) | N/A |
Potential Antimicrobial and Antiviral Activities
The quinoline core is central to several antimicrobial and antiviral drugs. Fluoroquinolones, for instance, are a major class of antibiotics. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Furthermore, certain quinoline derivatives have shown activity against viruses like the Hepatitis B virus (HBV).
Conclusion
This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the well-documented and diverse biological activities of the quinoline scaffold, this compound warrants exploration for its potential anticancer, antimicrobial, and antiviral properties. The provided synthesis protocol offers a practical starting point for its preparation and subsequent biological evaluation. Further research is essential to elucidate the specific biological targets and mechanisms of action of this particular derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline core is a well-established scaffold in numerous approved pharmaceuticals, and the strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents.
Compound Properties
This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFN | [1][2] |
| Molecular Weight | 195.62 g/mol | [1] |
| CAS Number | 18529-01-6 | [2] |
| SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |
| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |
| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes, often starting from appropriately substituted anilines. A common strategy involves the construction of the quinoline ring system followed by chlorination.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, based on established quinoline synthesis methodologies.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of the quinoline core, which is a crucial precursor to the final chlorinated product. This protocol is adapted from methodologies for similar quinoline derivatives.[3]
Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate
-
In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude enamine intermediate can be used directly in the next step or purified by removing the volatile components under reduced pressure.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]
-
Monitor the reaction for the formation of the cyclized product by TLC.
-
After completion, allow the mixture to cool to room temperature, which should cause the product, 6-fluoro-4-hydroxy-2-methylquinoline, to precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Chlorination
-
In a well-ventilated fume hood, suspend the dried 6-fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
Potential Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] The 4-chloro substituent serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.
Caption: Logical workflow in drug discovery starting from a core scaffold.
Derivatives of quinoline have shown a broad range of biological activities, and fluorinated quinolines are of particular interest for developing new therapeutic agents.[5] The presence of both chloro and fluoro substituents on the 2-methylquinoline core makes this compound a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.
Conclusion
This compound represents a key chemical entity with significant potential for medicinal chemistry and drug development. Its synthesis, while requiring careful execution of multi-step procedures, is achievable through established chemical transformations. The strategic placement of its functional groups provides a versatile platform for the generation of novel molecules with potentially valuable therapeutic properties. This guide serves as a foundational resource for researchers aiming to explore the utility of this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Wnt Signaling Pathway: Methodology & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Wnt Signaling Pathway
The Wnt signaling pathways are a group of highly conserved signal transduction pathways critical for embryonic development, tissue homeostasis, and regeneration in adult organisms.[1][2] The name "Wnt" is a fusion of "Wingless" and "Int-1," genes discovered in Drosophila and mice, respectively, that were later found to be homologs.[1] These pathways are activated by the binding of secreted Wnt glycoprotein ligands to Frizzled (Fz) family receptors on the cell surface.[1][3] Dysregulation of Wnt signaling is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a key target for therapeutic development.[1][2]
Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways.[1][4] The canonical pathway regulates gene transcription through the stabilization of the transcriptional co-activator β-catenin.[1] The non-canonical pathways are more diverse and control aspects of cell polarity and intracellular calcium levels.[1][4]
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt pathway is the most extensively studied of the Wnt signaling cascades. Its activation leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][4]
"Off" State (Absence of Wnt Ligand):
In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels through constant phosphorylation and subsequent degradation. A multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), sequentially phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination by β-TrCP (beta-transducin repeat-containing protein) and subsequent degradation by the proteasome. As a result, Wnt target gene transcription is repressed.
"On" State (Presence of Wnt Ligand):
The binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), initiates the signaling cascade.[1][4] This ligand-receptor interaction leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) to the plasma membrane.[1] Activated Dvl recruits the destruction complex to the membrane, leading to the inhibition of GSK3β activity.[1] Consequently, β-catenin is no longer phosphorylated and degraded.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to TCF/LEF transcription factors to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1.[4]
Caption: Canonical Wnt/β-Catenin Signaling Pathway.
The Non-Canonical Wnt Signaling Pathways
The non-canonical Wnt pathways function independently of β-catenin and are involved in regulating cell polarity and intracellular calcium concentration. The two major non-canonical pathways are the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.[4]
Planar Cell Polarity (PCP) Pathway
The Wnt/PCP pathway is crucial for establishing polarity within the plane of a sheet of cells.[5] This pathway is activated by Wnt binding to Fz receptors and co-receptors like ROR1/2 or RYK.[5][6] This leads to the activation of Dvl, which then signals through small GTPases such as RhoA and Rac1.[5] Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), while Rac1 activates JNK (c-Jun N-terminal kinase).[7] These downstream effectors ultimately regulate cytoskeletal rearrangements and coordinate cell polarity.
Wnt/Ca2+ Pathway
The Wnt/Ca2+ pathway is initiated by the binding of specific Wnt ligands (e.g., Wnt5a) to Fz receptors, which can lead to the activation of heterotrimeric G-proteins.[3][8] This, in turn, activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[9] The increase in intracellular Ca2+ can activate several downstream effectors, including calmodulin-dependent kinase II (CamKII), protein kinase C (PKC), and the phosphatase calcineurin.[8] Calcineurin activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which then translocates to the nucleus to regulate gene expression.
Caption: Non-Canonical Wnt Signaling Pathways.
Wnt Pathway in Drug Development
Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer, and is implicated in other diseases, making it an attractive target for therapeutic intervention.[2][10] Drug development efforts are focused on various points in the pathway, from inhibiting Wnt ligand secretion to blocking the nuclear interaction of β-catenin.[2]
Table 1: Selected Wnt Pathway Inhibitors in Clinical Development
| Compound Name | Target | Mechanism of Action | Indication(s) | Clinical Phase |
| OMP-18R5 (Vantictumab) | Frizzled Receptors (FZD1, 2, 5, 7, 8) | Monoclonal antibody that blocks Wnt binding to FZD receptors. | Solid Tumors (e.g., Breast, Pancreatic) | Phase I (Terminated)[9][11] |
| OMP-54F28 (Ipafricept) | Frizzled-8 | A decoy receptor that sequesters Wnt ligands. | Solid Tumors | Phase I (Terminated)[11] |
| WNT974 (LGK974) | Porcupine (PORCN) | Small molecule inhibitor of PORCN, an enzyme essential for Wnt ligand secretion. | Solid Tumors | Phase I/II[12] |
| PRI-724 | CBP/β-catenin interaction | Small molecule that disrupts the interaction between β-catenin and its coactivator CBP. | Solid Tumors, Myelofibrosis | Phase I/II[11] |
| DKN-01 | DKK1 | Monoclonal antibody that inhibits the Wnt antagonist DKK1. | Gastroesophageal Cancer | Phase II[12] |
| Cirmtuzumab | ROR1 | Monoclonal antibody targeting the non-canonical pathway co-receptor ROR1. | Chronic Lymphocytic Leukemia (CLL) | Phase I/II[12] |
| Foxy-5 | WNT5A mimic | A hexapeptide that mimics the action of the non-canonical Wnt5a ligand. | Colon, Breast, Prostate Cancer | Phase II[9][12] |
Experimental Protocols
TCF/LEF Reporter Assay (Luciferase Assay)
This is a widely used method to quantify the activity of the canonical Wnt/β-catenin pathway.[13]
Principle: This cell-based assay utilizes a reporter plasmid containing multiple copies of the TCF/LEF DNA binding site upstream of a minimal promoter and the firefly luciferase gene (e.g., TOP-flash).[14][15] When the canonical Wnt pathway is activated, β-catenin/TCF/LEF complexes bind to these sites and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid with mutated TCF/LEF binding sites (e.g., FOP-flash) is used to measure non-specific effects.[15] A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell number.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, SW480) in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing the TOP-flash (or FOP-flash) reporter plasmid, the Renilla luciferase normalization plasmid, and a transfection reagent (e.g., Lipofectamine) in serum-free media, according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the test compounds (agonists or antagonists) or Wnt3a-conditioned medium (as a positive control) for 18-24 hours.
-
-
Lysis and Luciferase Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.
-
Express the results as fold change relative to the vehicle-treated control.
-
Caption: TCF/LEF Luciferase Reporter Assay Workflow.
Western Blot for β-catenin Levels
This method is used to detect changes in the total or active (non-phosphorylated) levels of β-catenin protein.[13]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. An increase in total β-catenin levels in the cytoplasm or nucleus is a hallmark of canonical Wnt pathway activation.[13] Antibodies specific to the non-phosphorylated, active form of β-catenin can also be used for a more direct measure of pathway activation.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with Wnt agonists or antagonists as required.
-
For analysis of cytoplasmic and nuclear fractions, perform subcellular fractionation. Otherwise, prepare whole-cell lysates.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against β-catenin (total or active form) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt pathways in focus – mapping current clinical trials across the cancer spectrum | Pacholczak-Madej | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. The Wnt-dependent signaling pathways as target in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-6-fluoro-2-methylquinoline in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 4-Chloro-6-fluoro-2-methylquinoline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel drug candidates. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-withdrawing fluorine atom at the 6-position, and a methyl group at the 2-position, provides a strategic combination of reactivity and metabolic stability. This guide delves into the synthesis, characterization, and application of this compound as a key building block in the development of targeted therapies, with a particular focus on kinase inhibitors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process commencing with the Conrad-Limpach reaction to form the hydroxyquinoline precursor, followed by a chlorination step.
Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
The initial step involves the cyclization of 4-fluoroaniline with ethyl acetoacetate. This reaction is generally carried out at elevated temperatures in a high-boiling point solvent such as diphenyl ether or by using a dehydrating agent like polyphosphoric acid (PPA)[1].
Step 2: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline
The subsequent chlorination of the resulting 6-fluoro-4-hydroxy-2-methylquinoline is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl group at the 4-position with a chlorine atom.
A representative workflow for the synthesis is depicted below:
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
-
To a stirred solution of 4-fluoroaniline (1.0 equivalent) in diphenyl ether, add ethyl acetoacetate (1.1 equivalents).
-
Heat the reaction mixture to 140-150°C for 1-2 hours to form the intermediate β-aminoacrylate.
-
Increase the temperature to 250°C to induce cyclization, and maintain for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to yield 6-fluoro-4-hydroxy-2-methylquinoline.
Protocol 2: Synthesis of this compound
-
Carefully add 6-fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-4 hours.
-
After completion, remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇ClFN | [1] |
| Molecular Weight | 195.62 g/mol | [1] |
| Typical Yield (Step 1) | 70-85% | Based on similar reactions |
| Typical Yield (Step 2) | 80-95% | Based on similar reactions |
Application in Drug Synthesis: A Case Study on Kinase Inhibitors
The 4-chloro substituent of this compound is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions. This makes it an excellent starting material for the synthesis of a diverse library of compounds, particularly kinase inhibitors.
Synthesis of 4-Aminoquinoline Derivatives as RIPK2 Inhibitors
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of autoimmune diseases. A novel series of 4-aminoquinoline-based derivatives have been designed and synthesized as potent RIPK2 inhibitors, utilizing this compound as the core intermediate[2].
The synthesis involves the reaction of this compound with a variety of primary and secondary amines. A representative reaction is shown below:
Experimental Protocol: General Procedure for Amination
-
A mixture of this compound (1.0 equivalent) and the desired amine (2.0-3.0 equivalents) is heated, either neat or in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone).
-
The reaction is maintained at 120-130°C for 6-12 hours, with constant stirring[3].
-
Upon completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with an aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.
Biological Activity of a Lead Compound
One of the synthesized compounds, designated as compound 14 in a study, exhibited high affinity for RIPK2 with an IC₅₀ value of 5.1 ± 1.6 nM[2]. This demonstrates the potential of this compound as a scaffold for the development of potent and selective kinase inhibitors.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 14 | RIPK2 | 5.1 ± 1.6 | [2] |
Signaling Pathway of RIPK2
RIPK2 plays a crucial role in the innate immune response by mediating signaling from the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines. Inhibition of RIPK2 by compounds derived from this compound can effectively block this inflammatory cascade.
Conclusion
This compound stands out as a highly valuable intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the efficient generation of diverse molecular libraries. The successful development of potent RIPK2 inhibitors from this scaffold underscores its significance in the ongoing quest for novel therapeutics to address a range of diseases, from inflammatory disorders to cancer. The strategic incorporation of fluorine also offers potential advantages in terms of metabolic stability and target binding affinity, making this intermediate a compelling choice for future drug discovery programs.
References
- 1. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nucleophilic Substitution Reactions of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-fluoro-2-methylquinoline is a key heterocyclic intermediate in medicinal chemistry and materials science. Its structure, featuring a quinoline core with activating fluoro and chloro substituents, makes it a versatile precursor for the synthesis of a wide array of functionalized molecules. The electron-withdrawing nature of the quinoline nitrogen atom and the fluorine at the 6-position significantly enhances the reactivity of the C4-position towards nucleophilic attack. This allows for the displacement of the chloro group, a good leaving group, through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing experimental protocols, quantitative data, and reaction workflows.
The general mechanism for the SNAr reaction on 4-chloroquinolines involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring, yielding the 4-substituted product.
References
Synthesis of 4-amino-6-fluoro-2-methylquinoline from 4-chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-amino-6-fluoro-2-methylquinoline from its precursor, 4-chloro-6-fluoro-2-methylquinoline. This transformation is a key step in the development of various quinoline-based compounds, which are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of a representative synthetic protocol, purification techniques, and characterization methods.
Introduction
The conversion of this compound to 4-amino-6-fluoro-2-methylquinoline is achieved through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom at the 4-position of the quinoline ring is displaced by an amino group. This amination is typically accomplished by treating the chloroquinoline derivative with a source of ammonia, such as ammonia gas or a solution of ammonia in an alcohol, under elevated temperature and pressure. The fluorine and methyl groups on the quinoline ring remain intact during this transformation.
Reaction Components and Conditions
The following table summarizes the typical reagents, solvents, and conditions for the synthesis of 4-amino-6-fluoro-2-methylquinoline.
| Component | Role | Typical Examples | Key Considerations |
| Starting Material | Substrate | This compound | Purity of the starting material is crucial for a clean reaction. |
| Reagent | Nucleophile | Anhydrous ammonia (gas or solution in alcohol) | A large excess is typically used to drive the reaction to completion. |
| Solvent | Reaction Medium | Ethanol, 2-Propanol, or other suitable alcohols | Must be able to dissolve the starting material and be stable under the reaction conditions. |
| Temperature | Reaction Parameter | 120-160 °C | Optimization may be required to balance reaction rate and byproduct formation. |
| Pressure | Reaction Parameter | Varies (sealed vessel) | Generated by heating the solvent and ammonia in a sealed system. |
| Reaction Time | Reaction Parameter | 12-24 hours | Monitored by techniques such as TLC or HPLC. |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of 4-amino-6-fluoro-2-methylquinoline. This protocol is based on general procedures for the amination of similar chloroquinoline derivatives and may require optimization.[1]
Materials:
-
This compound
-
Anhydrous ethanol (or 2-propanol)
-
Concentrated ammonium hydroxide solution (28-30%) or anhydrous ammonia gas
-
A suitable pressure vessel (e.g., a sealed tube or autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq.) in anhydrous ethanol (or 2-propanol) to a concentration of approximately 0.1-0.2 M.
-
Addition of Ammonia: To this solution, add a large excess of concentrated ammonium hydroxide solution (e.g., 10-20 equivalents). Alternatively, the solution can be saturated with anhydrous ammonia gas.
-
Reaction: Securely seal the pressure vessel and place it in a heating mantle. Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood to release any excess pressure from the ammonia.
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure. The resulting residue contains the crude 4-amino-6-fluoro-2-methylquinoline.
Product Purification and Characterization
Purification:
The crude product can be purified by one of the following methods:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure product.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]
Characterization:
The identity and purity of the synthesized 4-amino-6-fluoro-2-methylquinoline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the successful substitution of the chlorine atom with an amino group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-amino-6-fluoro-2-methylquinoline.
Caption: Synthetic workflow for 4-amino-6-fluoro-2-methylquinoline.
Safety Considerations
-
This synthesis involves the use of a sealed pressure vessel and heating. Appropriate safety precautions, including the use of a blast shield, must be taken.
-
Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
The starting material, this compound, and the product, 4-amino-6-fluoro-2-methylquinoline, should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
The Strategic Role of 4-Chloro-6-fluoro-2-methylquinoline in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently serving as a privileged structure in the design of novel therapeutic agents. Its versatile chemical nature, coupled with the ability to modulate a wide array of biological targets, has led to numerous FDA-approved drugs. The strategic incorporation of halogen substituents, particularly fluorine, has further enhanced the pharmacological profiles of quinoline derivatives, improving properties such as metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the synthesis, biological activities, and medicinal chemistry applications of a specific, highly functionalized quinoline derivative: 4-Chloro-6-fluoro-2-methylquinoline. This compound represents a key intermediate and a pharmacologically significant entity in the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases. This document provides a comprehensive overview of its synthesis, a compilation of its biological activity data, detailed experimental protocols, and a visual exploration of its role in modulating key cellular signaling pathways.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast number of natural products and synthetic compounds with significant biological activities.[1][2][3] The rigid framework of the quinoline ring system provides an ideal platform for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. The diverse pharmacological activities associated with quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2]
The introduction of a fluorine atom at the C-6 position and a chlorine atom at the C-4 position of the 2-methylquinoline core imparts unique physicochemical properties to the molecule. The highly electronegative fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the molecule to its target protein.[4] The chlorine atom at the C-4 position serves as a versatile synthetic handle, allowing for a variety of nucleophilic substitution reactions to introduce further chemical diversity and fine-tune the biological activity of the resulting derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for quinoline ring formation, followed by chlorination. The Conrad-Limpach-Knorr synthesis is a widely employed and adaptable method for the preparation of 4-hydroxyquinoline precursors.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This multi-step synthesis involves the initial formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach-Knorr reaction, followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of Ethyl 3-(4-fluoroanilino)crotonate
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl 3-(4-fluoroanilino)crotonate can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline
-
To a high-boiling point solvent such as Dowtherm A or diphenyl ether, add the crude ethyl 3-(4-fluoroanilino)crotonate from the previous step.
-
Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes. This high temperature induces cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to obtain 6-Fluoro-4-hydroxy-2-methylquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of this compound
-
In a well-ventilated fume hood, carefully add 6-Fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
-
Heat the mixture at reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Medicinal Chemistry Applications and Biological Activity
This compound serves as a versatile scaffold for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise as anticancer and antimicrobial agents. The chlorine at the 4-position is a key reactive site for introducing various amine, ether, and thioether linkages to explore structure-activity relationships (SAR).
Anticancer Activity
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][5] The PI3K/Akt/mTOR, MAPK/ERK, VEGFR, and EGFR signaling pathways are frequently dysregulated in cancer and are primary targets for quinoline-based inhibitors.[1][6]
Table 1: Anticancer Activity of Selected Quinoline Derivatives (Analogues of this compound)
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 4-Anilino-6-fluoroquinoline derivative | A549 (Lung) | 0.12 ± 0.05 | [1] |
| B | 4-Phenoxy-6,7-disubstituted-quinoline | A549 (Lung) | 1.04 (as c-Met inhibitor) | [7] |
| C | 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid | MX-1 (Breast), LX-1 (Lung), CX-1 (Colon) | >90% growth inhibition at 20-40 mg/kg | [8] |
| D | 2-Styrylquinoline derivative | DLD1 (Colorectal) | 0.0318 (as EGFR inhibitor) | [1] |
| E | Quinoline-based mTOR inhibitor | HL-60 (Leukemia) | 0.064 (as mTOR inhibitor) | [6] |
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. Derivatives of this compound have been investigated for their activity against various bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives (Analogues of this compound)
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| F | 2-Fluoro 9-oxime ketolide quinolone hybrid | S. pneumoniae | ≤ 0.008 | [9] |
| G | 2-(Thiophen-2-yl) dihydroquinoline derivative | M. tuberculosis H37Rv | 1.56 | [9] |
| H | 2-Chloro-6-methylquinoline hydrazone | M. tuberculosis H37Rv | 3.125 | [10] |
| I | 4-Hydroxy-2-quinolone with 6-chloro substituent | S. aureus | 125-1000 | [11] |
| J | Quinolone-2-one derivative with 6-chloro substituent | MRSA | 0.75 | [12] |
Modulation of Key Signaling Pathways
The anticancer activity of many quinoline derivatives stems from their ability to inhibit key protein kinases involved in signal transduction pathways that regulate cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often hyperactivated in various cancers, promoting cell growth and survival.[4][6] Quinoline-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is a common feature of many cancers. Quinoline derivatives have been shown to inhibit components of this pathway, such as Raf and MEK kinases.
Caption: Quinoline inhibitors targeting the MAPK/ERK signaling pathway.
VEGFR and EGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively.[1][5][14] Quinoline-based molecules have been successfully developed as potent inhibitors of both VEGFR and EGFR.[1][5][15]
Caption: Dual inhibition of VEGFR and EGFR signaling by quinoline derivatives.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization provides a clear path for the development of potent and selective therapeutic agents. The data presented herein for its analogues highlight the significant potential of this chemical class in oncology and infectious diseases. The provided synthetic protocols offer a practical guide for the synthesis of this key intermediate and its derivatives. The elucidation of its inhibitory effects on critical cellular signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, VEGFR, and EGFR, provides a strong rationale for its continued exploration in drug discovery programs.
Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad range of biological targets. Comprehensive structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies will be essential to fully understand the molecular basis of their biological activities and to guide the development of the next generation of quinoline-based therapeutics. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for some of the most challenging diseases facing society today.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Biological Versatility of 4-Chloro-6-fluoro-2-methylquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, those functionalized with halogen atoms and alkyl groups have garnered significant attention for their enhanced pharmacological profiles. This technical guide delves into the core biological activities—anticancer, antimicrobial, and anti-inflammatory—of a specific subclass: 4-Chloro-6-fluoro-2-methylquinoline derivatives. While direct and extensive research on this particular substitution pattern is emerging, this guide synthesizes available data on closely related analogues to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives are well-established as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1] The presence of a chlorine atom at the C4 position and a fluorine atom at the C6 position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, potentially leading to enhanced cytotoxic effects.[2]
Quantitative Data on Related Quinoline Derivatives
Due to a lack of extensive publicly available data specifically for this compound derivatives, the following table summarizes the anticancer activity of structurally similar quinoline compounds to provide a comparative baseline.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline Derivatives | MDA-MB-468 (Breast) | 7.35 - 8.73 | [3] |
| MCF-7 (Breast) | 8.22 | [3] | |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | |
| MCF-7 (Breast) | 5.21 | [4] | |
| 4-Aryl-6-chloro-quinoline Derivatives | HepG 2.2.15 (Hepatitis B) | 4.4 - 9.8 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Anticancer Activity
Quinoline derivatives can interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The quinoline core is a well-known pharmacophore in antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. The 4-chloro and 6-fluoro substitutions are expected to contribute to the antimicrobial efficacy of the 2-methylquinoline scaffold.
Quantitative Data on Related Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivatives | Staphylococcus aureus (MRSA) | 0.75 | [6] |
| Enterococcus faecalis (VRE) | 0.75 | [6] | |
| Staphylococcus epidermidis (MRSE) | 2.50 | [6] | |
| 2-Chloro-6-methylquinoline Hydrazones | Mycobacterium tuberculosis H37Rv | 3.125 - 50 | [7] |
| 4-Hydroxy-2-quinolone Analogs | Aspergillus flavus | 1.05 - 4.60 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of new chemical entities.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.[9]
Quantitative Data on Related Quinoline Derivatives
The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit paw edema in animal models.
| Compound Class | Assay | Inhibition (%) | Reference |
| Quinoline Derivatives with Azetidinone Scaffolds | Carrageenan-induced rat paw edema | Significant | [9] |
| 4'-fluoro-2'-hydroxy-chalcone derivatives | Carrageenan-induced rat paw edema | High |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]
-
Animal Grouping: Divide rats into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways in Anti-inflammatory Activity
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including quinoline derivatives, exert their effects by inhibiting this pathway.
Conclusion
While dedicated research on the biological activities of this compound derivatives is still in its early stages, the evidence from structurally related compounds strongly suggests a promising therapeutic potential. The strategic placement of chloro, fluoro, and methyl groups on the quinoline scaffold is a well-established approach to enhance anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a foundational framework for researchers and drug development professionals to explore this specific chemical space further. The provided experimental protocols and insights into relevant signaling pathways offer a starting point for the systematic evaluation and development of novel this compound derivatives as next-generation therapeutic agents. Future studies are warranted to synthesize and screen a library of these compounds to unlock their full therapeutic potential.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Activity of 4-Chloro-6-fluoro-2-methylquinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer activities associated with quinoline-based compounds, with a particular focus on analogs structurally related to 4-Chloro-6-fluoro-2-methylquinoline. Due to limited specific research on the core compound "this compound," this document synthesizes findings from a range of substituted quinoline derivatives to elucidate their therapeutic potential and mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with significant biological activities.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the cellular pathways these compounds influence.
Quantitative Assessment of Anticancer Activity
The anticancer potency of various quinoline analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition 50 (GI₅₀) values are standard metrics used to quantify this activity. The following tables summarize the reported cytotoxic effects of several quinoline derivatives.
Table 1: In Vitro Anticancer Activity of Novel Quinoline Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 13e | PC-3 (Prostate) | 2.61 | [1] |
| KG-1 (Leukemia) | 3.56 | [1] | |
| 13f | PC-3 (Prostate) | 4.73 | [1] |
| KG-1 (Leukemia) | 4.88 | [1] | |
| 13h | PC-3 (Prostate) | 4.68 | [1] |
| KG-1 (Leukemia) | 2.98 | [1] |
Table 2: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cells
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | HepG2 (Liver) | 11.42 | [3] |
| 3d | HepG2 (Liver) | 8.50 | [3] |
| 3e | HepG2 (Liver) | 12.76 | [3] |
Table 3: Antiproliferative Activity of Quinoline-Based EGFR/HER-2 Dual-Target Inhibitors
| Compound | Cancer Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | Reference |
| 5a | MCF-7 (Breast) | 25-82 (range) | 71 | 31 | [4][5] |
| A-549 (Lung) | 25-82 (range) | [4][5] |
Table 4: Activity of Quinolyl Hydrazone Analogs
| Compound | Cancer Cell Line Panel | GI₅₀ (µM) | LC₅₀ (µM) | Reference |
| 18j | NCI-60 | 0.33 - 4.87 (range) | >4.67 | [6] |
Experimental Protocols
The evaluation of anticancer compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments frequently cited in the study of quinoline analogs.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of a compound on cancer cell proliferation and survival.
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, 10 µL of the CCK-8 solution is added to each well. The plate is then incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the GI₅₀ values are determined by plotting the cell viability against the compound concentration.[1]
-
-
NCI-60 Human Tumor Cell Line Screening:
-
Assay Principle: This screening utilizes the Sulforhodamine B (SRB) assay to assess cytotoxicity across 60 different human cancer cell lines.
-
Single-Dose Screening: Initially, compounds are tested at a single high concentration (e.g., 10 µM) to identify active agents.[6]
-
Five-Dose Assay: Compounds showing significant growth inhibition are then subjected to a five-dose assay (typically using 10-fold dilutions) to determine the GI₅₀, TGI (Total Growth Inhibition), and LC₅₀ (Lethal Concentration 50) values.[6][7]
-
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent to which a compound induces programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the quinoline analog at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Cell Cycle Analysis
This technique determines if a compound halts cell cycle progression at a specific phase (e.g., G0/G1, S, or G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to ensure only DNA is stained).
-
Data Acquisition: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed to identify any cell cycle arrest.[1][3]
Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of specific enzymes, such as protein kinases, that are often dysregulated in cancer.
-
Mobility Shift Assay (for Pim-1 Kinase):
-
Reaction Setup: The assay is performed in a reaction buffer containing the Pim-1 kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: The quinoline analog is added at various concentrations to measure its inhibitory effect.
-
Kinase Reaction: The reaction is allowed to proceed for a set time, during which the kinase phosphorylates the substrate.
-
Separation and Detection: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated substrates will have different mobilities, allowing for their separation and quantification. The degree of inhibition is calculated based on the reduction in the phosphorylated product.[1]
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of quinoline analogs are often attributed to their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.
Inhibition of Receptor Tyrosine Kinases (EGFR/HER-2)
Several quinoline derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5] Overexpression of these receptors is common in many cancers and leads to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of these kinases, the quinoline compounds prevent their activation and downstream signaling.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline analogs.
Induction of Apoptosis
A common mechanism for anticancer agents is the induction of apoptosis. Quinoline derivatives have been shown to trigger this process by modulating the expression of key regulatory proteins.[4][5] This often involves activating pro-apoptotic proteins like Bax and caspases (caspase-3, caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2.
Caption: Apoptosis induction pathway activated by quinoline derivatives.
Inhibition of DNA Topoisomerase
Some fluoroquinolone analogs have demonstrated the ability to inhibit DNA topoisomerase enzymes.[7] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death. This mechanism is a well-established target for cancer chemotherapy.
General Experimental Workflow
The process of identifying and characterizing novel anticancer compounds follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A typical workflow for the in vitro evaluation of anticancer agents.
Conclusion and Future Directions
Analogs based on the quinoline scaffold represent a promising avenue for the development of novel anticancer therapeutics. Research has demonstrated their ability to induce potent cytotoxic effects across a variety of cancer cell lines through diverse mechanisms, including the inhibition of critical kinases like EGFR and Pim-1, the induction of apoptosis, and cell cycle arrest.
While the specific anticancer properties of this compound remain to be extensively investigated, the data from structurally related analogs strongly suggest its potential as a valuable core for further drug design and synthesis. Future research should focus on synthesizing and evaluating a focused library of derivatives of this core compound to establish clear structure-activity relationships. Furthermore, in vivo studies will be essential to validate the therapeutic efficacy and safety profiles of the most promising candidates identified from in vitro screening.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
The Ascendant Antimicrobial Potential of 4-Chloro-6-fluoro-2-methylquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically demonstrated a broad spectrum of biological activities. This technical whitepaper delves into the antimicrobial landscape of a specific subclass: 4-Chloro-6-fluoro-2-methylquinoline derivatives. While direct and extensive research on this precise substitution pattern is emerging, this guide consolidates available data on structurally analogous compounds, providing a foundational understanding of their synthesis, antimicrobial efficacy, and putative mechanisms of action. This document aims to serve as a comprehensive resource to catalyze further research and development in this promising area of antimicrobial drug discovery.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific data for a series of this compound derivatives is not extensively available in the public domain, the following tables summarize the MIC values for structurally related chloro- and fluoro-substituted quinoline compounds against a panel of pathogenic bacteria and fungi. This data provides valuable insights into the potential antimicrobial spectrum of the core scaffold.
Table 1: Antibacterial Activity of Selected Chloro- and Fluoro-substituted Quinolone Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Good inhibitory activity | - | Good inhibitory activity | Good inhibitory activity | [1] |
| 2-Chloro-6-methylquinoline hydrazone derivatives | Moderate activity | - | Moderate activity | Moderate activity | [2] |
| 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl-ciprofloxacin derivative (5h) | <0.016 (MRSA) | - | - | 16 (CRPA) | [3] |
| 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl-ciprofloxacin derivatives (5k, 5l) | <0.016 (MRSA) | - | - | 16 (CRPA) | [3] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), CRPA (Ciprofloxacin-resistant Pseudomonas aeruginosa). Dashes (-) indicate data not available.
Table 2: Antifungal Activity of Selected Chloro- and Fluoro-substituted Quinolone Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Aspergillus niger | Candida albicans | Reference |
| 2-Chloro-6-methylquinoline hydrazone derivatives | Moderate activity | Moderate activity | [2] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Active | Active | [4] |
Note: Data on analogous structures is presented to highlight the potential of the core scaffold.
Experimental Protocols
The synthesis and antimicrobial evaluation of quinoline derivatives involve standardized and reproducible methodologies. Below are detailed protocols representative of those found in the literature for analogous compounds.
Synthesis of Quinolone Scaffolds
The synthesis of chloro- and fluoro-substituted quinolones often follows established multi-step reaction pathways. A generalized synthetic workflow is outlined below.
General Procedure for the Synthesis of this compound (Hypothetical):
-
Step 1: Synthesis of 6-Fluoro-2-methyl-4-hydroxyquinoline: A substituted aniline, such as 4-fluoroaniline, would be reacted with an appropriate cyclization reagent like ethyl acetoacetate in a Gould-Jacobs reaction. This typically involves heating the reactants in a high-boiling point solvent (e.g., Dowtherm A) to facilitate thermal cyclization to the 4-hydroxyquinoline intermediate.[5]
-
Step 2: Chlorination: The resulting 6-fluoro-2-methyl-4-hydroxyquinoline would then be treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to yield the this compound.[6]
-
Step 3: Derivatization: The 4-chloro position is reactive and allows for nucleophilic substitution to introduce a variety of side chains, which can be crucial for enhancing antimicrobial activity. This can be achieved by reacting the 4-chloroquinoline intermediate with various amines, thiols, or other nucleophiles in a suitable solvent, often in the presence of a base.[3]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action
The primary mechanism of action for the broader class of fluoroquinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting capability contributes to their potent bactericidal activity.
Inhibition of DNA Gyrase and Topoisomerase IV:
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Fluoroquinolones bind to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Similar to their action on DNA gyrase, fluoroquinolones trap topoisomerase IV in a complex with cleaved DNA, preventing the completion of the catalytic cycle.
The formation of these stable ternary complexes (drug-enzyme-DNA) ultimately leads to the inhibition of DNA synthesis and the induction of lethal DNA strand breaks, resulting in bacterial cell death. The introduction of a fluorine atom at the C-6 position of the quinolone ring is known to significantly enhance the inhibitory activity against DNA gyrase.[7]
Conclusion and Future Directions
While comprehensive data on the antimicrobial activity of this compound derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for their further investigation. The presence of both chloro and fluoro substituents on the quinoline scaffold is a common feature in many potent antimicrobial agents. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Such studies will be instrumental in elucidating detailed structure-activity relationships, optimizing antimicrobial potency and spectrum, and identifying lead candidates for further preclinical and clinical development in the ongoing battle against infectious diseases.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Fluorinated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of potent anti-inflammatory agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of fluorinated quinolines, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Core Mechanisms of Anti-inflammatory Action
Fluorinated quinolines exert their anti-inflammatory effects through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A significant mechanism by which fluorinated quinolines mitigate inflammation is through the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Some fluorinated quinoline derivatives have shown selective inhibition of COX-1.[3][4]
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Several fluorinated quinoline derivatives have been shown to inhibit the activation of NF-κB.[7] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[7] A novel quinoline inhibitor, Q3, has been reported to interfere with TNF-induced NF-κB nuclear translocation and may also modulate transcriptional activity by inhibiting the interaction of NF-κB with DNA.[5]
Attenuation of the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8] Certain quinolinone and dihydroquinolinone derivatives have been identified as potent inhibitors of p38 MAP kinase.[9] Some pyridinylquinoxaline and pyridinylpyridopyrazine compounds have also demonstrated significant p38α MAP kinase inhibitory activity.[1]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potency of fluorinated quinolines has been quantified through various in vitro and in vivo assays. The following tables summarize the available data, providing a comparative overview of the efficacy of different derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Quinolines and Related Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value | Reference(s) |
| Fluorinated Benzo[h]quinazoline-2-amine (8c) | NF-κB Inhibition | - | Not specified, but significant reduction in p-IκBα and p-p65 | [7] |
| Quinoline Alkaloids (6, 8a, 9-11, 13, 21, 24) | TNF-α-induced NF-κB activity | - | 7.1 - 12.1 μM | [10] |
| Quinoline Alkaloids (6, 8a, 8b, 11) | LPS-induced Nitric Oxide Production | RAW 264.7 | 11.0 - 12.8 μM | [10] |
| Substituted Anilino-Fluoroquinolone (4e) | LPS-induced Nitric Oxide Production | RAW 264.7 | 17.6 μM | [11] |
| Substituted Anilino-Fluoroquinolone (4b) | LPS-induced Nitric Oxide Production | RAW 264.7 | 25.5 μM | [11] |
| Substituted Anilino-Fluoroquinolone (3d) | LPS-induced Nitric Oxide Production | RAW 264.7 | 27.7 μM | [11] |
| Quinazoline Derivative (9b) | COX-1 Inhibition | - | 64 nM | [3][4] |
| Quinazoline Derivatives (3b, 3c, 3k) | COX-1 Inhibition | - | Single-digit micromolar | [3] |
| Pyridinylquinoxaline (6f) | p38α MAP Kinase Inhibition | - | 81 nM | [1] |
| Pyridinylpyridopyrazine (9e) | p38α MAP Kinase Inhibition | - | 38 nM | [1] |
| SB 202190 (p38 MAPK inhibitor) | Human Tenon's fibroblast proliferation | - | 17.2 μM | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Fluorinated Quinolines
| Compound | Animal Model | Dose | % Inhibition of Edema | Time Point | Reference(s) |
| 9-(4-fluoro-phenyl)-...-anthracene (6d) | Xylene-induced ear edema (mice) | 50 mg/kg | 68.28% | 30 min | [13] |
| Ibuprofen-6-fluoro-2-(trifluoromethyl)quinoline conjugate | Carrageenan-induced paw edema (rats) | Not specified | Significant | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions.[15]
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).[15]
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or digital calipers.[15][16]
-
Compound Administration: Test compounds, vehicle (control), or a standard drug (e.g., indomethacin, 5 mg/kg) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.[16][17]
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[15][16][18]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[15]
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for LPS-Induced NO Production Assay
Caption: Workflow for the LPS-induced nitric oxide production assay.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[19]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle, and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for a further 24 hours.[19][20]
-
Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19]
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.[19]
-
Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of the compounds.[19]
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage inhibition of NO production is calculated, and IC50 values are determined.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Workflow for Fluorometric COX Inhibition Assay
Caption: Workflow for the fluorometric COX inhibitor screening assay.
Protocol (based on a commercial kit):
-
Reagent Preparation: Prepare assay buffer, heme, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), COX-1 or COX-2 enzyme, and test inhibitors according to the kit's instructions.[21]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, ADHP, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test inhibitor or solvent control.[21][22]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.[21]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[21]
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. Calculate the percentage inhibition for each inhibitor concentration and determine the IC50 value.[23]
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.[24]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.[24]
-
Treatment: Treat the cells with various concentrations of the fluorinated quinoline compounds for a specified period, followed by stimulation with an NF-κB activator like TNF-α (for inhibitor screening).[2][24]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[25]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation for each compound concentration and determine the IC50 value.[25]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by fluorinated quinolines.
Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition by Fluorinated Quinolines
Caption: Inhibition of the canonical NF-κB pathway by fluorinated quinolines.
p38 MAPK Signaling Pathway and a Potential Point of Inhibition by Fluorinated Quinolines
Caption: Inhibition of the p38 MAPK pathway by fluorinated quinolines.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of fluorinated quinolines is significantly influenced by the position and nature of substituents on the quinoline ring. While a comprehensive SAR is still evolving, some general trends have been observed:
-
Fluorine Substitution: The presence of a fluorine atom, particularly at the C6 position, is often associated with enhanced antibacterial and potentially anti-inflammatory activity.[14]
-
Carboxylic Acid Moiety: A carboxylic acid group at the C3 position is a common feature in many biologically active quinolones.[26]
-
Piperazine Ring: A piperazine ring at the C7 position is known to contribute to a broader spectrum of biological activity.[14]
-
Substituents at C4: The nature of the substituent at the C4 position can significantly impact activity, with moieties like the 3,4-(methylenedioxy)phenyl group showing promising results.[27]
Conclusion
Fluorinated quinolines represent a promising class of compounds with significant anti-inflammatory potential. Their multifaceted mechanism of action, targeting key inflammatory pathways such as COX, NF-κB, and p38 MAPK, makes them attractive candidates for the development of novel anti-inflammatory drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this important class of molecules. Future research should focus on elucidating more detailed structure-activity relationships and exploring the therapeutic potential of these compounds in various inflammatory disease models.
References
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A p38 MAPK inhibitor improves outcome after glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. interchim.fr [interchim.fr]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Chloro-6-fluoro-2-methylquinoline in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic versatility of 4-Chloro-6-fluoro-2-methylquinoline as a key building block for the generation of diverse and novel heterocyclic compounds. The strategic placement of the chloro, fluoro, and methyl groups on the quinoline core imparts unique reactivity, making it a valuable precursor for the development of compounds with potential therapeutic applications. This document provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes synthetic workflows and relevant biological pathways.
Core Synthetic Strategies and Applications
This compound serves as a versatile substrate for a range of organic transformations, primarily centered around the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of fused heterocyclic systems. The presence of the electron-withdrawing fluorine atom at the C6 position can influence the reactivity of the quinoline ring system, while the methyl group at C2 offers a potential site for further functionalization.
This guide will focus on three principal synthetic avenues for elaborating the this compound core:
-
Synthesis of Pyrazolo[4,3-c]quinolines: Fused pyrazole-quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1]
-
Synthesis of[2][3][4]Triazolo[4,3-a]quinolines: These triazole-fused quinolines represent another important class of heterocycles with a broad spectrum of pharmacological activities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the introduction of aryl, heteroaryl, and amino substituents at the C4 position, leading to a vast chemical space for drug discovery.
I. Synthesis of Fused Heterocycles
A. Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline
The synthesis of the pyrazolo[4,3-c]quinoline scaffold from this compound proceeds via a two-step sequence involving nucleophilic substitution with hydrazine followed by cyclization.
Workflow for the Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline:
Experimental Protocols:
Step 1: Synthesis of 4-Hydrazinyl-6-fluoro-2-methylquinoline
A mixture of this compound (1.0 mmol) and hydrazine hydrate (5.0 mmol) in absolute ethanol (20 mL) is heated under reflux for 6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-Hydrazinyl-6-fluoro-2-methylquinoline.
Step 2: Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline
A suspension of 4-Hydrazinyl-6-fluoro-2-methylquinoline (1.0 mmol) in triethyl orthoformate (10 mL) is heated under reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to yield the pure 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Hydrazinyl-6-fluoro-2-methylquinoline | This compound | Hydrazine Hydrate | Ethanol | 6 | 78 | 85 |
| 2 | 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline | 4-Hydrazinyl-6-fluoro-2-methylquinoline | Triethyl orthoformate | Neat | 8 | 146 | 78 |
B. Synthesis of 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline
The construction of the triazolo[4,3-a]quinoline ring system is achieved by the cyclization of the intermediate 4-hydrazinyl-6-fluoro-2-methylquinoline with formic acid.
Workflow for the Synthesis of 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline:
Experimental Protocol:
A mixture of 4-Hydrazinyl-6-fluoro-2-methylquinoline (1.0 mmol) and formic acid (10 mL) is heated under reflux for 5 hours.[6] After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline | 4-Hydrazinyl-6-fluoro-2-methylquinoline | Formic Acid | Neat | 5 | 101 | 82 |
II. Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro group of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and various aryl or heteroaryl boronic acids.[7]
Workflow for Suzuki-Miyaura Coupling:
Experimental Protocol:
To a degassed solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL) is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[7][8] The reaction mixture is heated at 90 °C under an inert atmosphere for 12-24 hours. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Product | Arylboronic Acid | Base | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 6-Fluoro-2-methyl-4-phenylquinoline | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 16 | 90 | 88 |
| 6-Fluoro-2-methyl-4-(4-methoxyphenyl)quinoline | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Toluene/H₂O | 18 | 100 | 91 |
| 6-Fluoro-2-methyl-4-(pyridin-3-yl)quinoline | Pyridin-3-ylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 24 | 110 | 75 |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-aminoquinoline derivatives.[9][10]
Workflow for Buchwald-Hartwig Amination:
References
- 1. An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines | Bentham Science [eurekaselect.com]
- 2. Pyrazolopyrimidines as dual Akt/p70S6K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a promising molecule to a life-saving therapeutic is fraught with challenges. Success hinges on meticulous troubleshooting and rigorous optimization at every stage of the preclinical pipeline. This guide provides an in-depth technical overview of common hurdles and advanced strategies in key areas of drug development, from high-throughput screening to in vivo studies. It is designed to equip researchers with the practical knowledge to anticipate, diagnose, and resolve issues, thereby accelerating the path to clinical translation.
Section 1: High-Throughput Screening (HTS) Assay Optimization
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, the transition from a benchtop assay to a robust HTS campaign requires careful optimization to ensure data quality and reliability.[1] An effective HTS assay must be reproducible, statistically sound, and sensitive enough to distinguish true "hits" from experimental noise.[1][2]
Key Optimization Parameters for a Cell-Based Luciferase Reporter Assay
Luciferase reporter assays are a common tool in HTS to measure the activation or inhibition of a specific signaling pathway.[3] Optimizing these assays is critical for achieving a robust signal window and reliable results.[4]
Table 1: Optimization of a Cell-Based Luciferase Reporter HTS Assay
| Parameter | Range Tested | Optimal Condition | Rationale |
| Cell Density (cells/well) | 2,500 - 20,000 | 10,000 | Balances signal strength with minimizing cell stress and edge effects. |
| Serum Concentration (%) | 0.5 - 10 | 2.5 | Reduces background signal while maintaining cell viability. |
| Ligand Incubation Time (hr) | 4 - 24 | 16 | Maximizes reporter gene expression and signal-to-background ratio. |
| DMSO Tolerance (%) | 0.1 - 2.0 | ≤ 0.5 | Minimizes solvent-induced cytotoxicity and off-target effects.[5] |
| Z'-factor | 0.3 - 0.9 | > 0.5 | A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[6] |
Experimental Protocol: Optimization of a Luciferase Reporter HTS Assay
Objective: To determine the optimal cell density, serum concentration, and ligand incubation time for a firefly luciferase reporter assay in a 384-well format.
Materials:
-
HEK293 cell line stably expressing the luciferase reporter gene.
-
Assay medium: DMEM with varying concentrations of fetal bovine serum (FBS).
-
Activating ligand (e.g., a specific cytokine or small molecule).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
384-well solid white microplates.
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 384-well plate at densities ranging from 2,500 to 20,000 cells per well in DMEM containing 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: The following day, replace the medium with DMEM containing varying concentrations of FBS (0.5%, 2.5%, 5%, and 10%).
-
Ligand Stimulation: Add the activating ligand at a predetermined optimal concentration to the appropriate wells. Include no-ligand controls.
-
Incubation: Incubate the plates for different time points (4, 8, 16, and 24 hours) at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to all wells and incubate at room temperature for 10 minutes to ensure complete cell lysis.[4] Measure luminescence using a plate reader.
-
Data Analysis: Calculate the signal-to-background (S/B) ratio and the Z'-factor for each condition to determine the optimal assay parameters.
HTS Workflow and Troubleshooting
A logical workflow is essential for an efficient HTS campaign. The following diagram illustrates a typical workflow, from assay development to hit confirmation.
Common HTS Troubleshooting Scenarios:
-
High Variability Between Wells: This can be caused by inconsistent cell seeding, edge effects, or reagent dispensing errors. Ensure proper mixing of cell suspensions and use automated liquid handlers for precise reagent addition.[3]
-
Low Z'-Factor: A Z'-factor below 0.5 indicates a narrow signal window or high data variability.[6] Re-optimize assay parameters such as reagent concentrations and incubation times to increase the signal-to-background ratio.[4]
-
False Positives/Negatives: These can arise from compound interference with the assay technology (e.g., autofluorescence) or off-target effects. Implement counter-screens and orthogonal assays to validate primary hits.[1]
Section 2: Recombinant Protein Expression and Purification
The production of high-quality recombinant proteins is fundamental for structural biology, enzymatic assays, and therapeutic development. However, achieving high yields of soluble and active protein can be a significant challenge.[7]
Troubleshooting Low Protein Yield in E. coli
E. coli remains a workhorse for recombinant protein expression due to its rapid growth and low cost. However, issues such as low expression levels and the formation of insoluble inclusion bodies are common.[8]
Table 2: Troubleshooting Strategies for Low Recombinant Protein Yield in E. coli
| Problem | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| No or low protein expression | Codon bias | Synthesize a codon-optimized gene for E. coli. | Increased translation efficiency and protein yield. |
| Plasmid instability | Use a low-copy-number plasmid or a more tightly regulated promoter. | Stable plasmid maintenance and controlled expression. | |
| Protein toxicity | Use a tightly regulated expression system (e.g., pBAD) and lower the induction temperature.[9] | Reduced cellular toxicity and improved cell viability. | |
| Protein in inclusion bodies | High expression rate | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG).[9] | Slower protein synthesis allowing for proper folding. |
| Incorrect disulfide bond formation | Co-express disulfide bond isomerases or use an expression strain with an oxidizing cytoplasm (e.g., SHuffle®). | Enhanced formation of correct disulfide bonds and improved solubility. | |
| Lack of chaperones | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J). | Assisted protein folding and prevention of aggregation. |
Experimental Protocol: Optimizing Protein Expression in E. coli
Objective: To optimize the expression of a target protein in E. coli by varying induction temperature and IPTG concentration.
Materials:
-
E. coli BL21(DE3) strain transformed with the expression plasmid.
-
LB medium with the appropriate antibiotic.
-
IPTG stock solution (1 M).
-
SDS-PAGE reagents.
Methodology:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C.
-
Expression Culture: Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Divide the culture into smaller flasks. Induce protein expression with varying concentrations of IPTG (0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (18°C, 25°C, 37°C) for 4-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend a small aliquot of cells in SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Analysis: Analyze the total cell lysates by SDS-PAGE to compare the expression levels of the target protein under different conditions. Analyze soluble and insoluble fractions to assess protein solubility.
Optimizing Transient Transfection in Mammalian Cells
For proteins requiring complex post-translational modifications, mammalian expression systems are often necessary.[10] Transient transfection is a rapid method for producing proteins in mammalian cells.[11]
Table 3: Parameters for Optimizing Transient Transfection Efficiency
| Parameter | Condition A | Condition B | Condition C |
| DNA:Transfection Reagent Ratio | 1:1 | 1:2 | 1:3 |
| Cell Confluency at Transfection | 60-70% | 80-90% | >95% |
| Presence of Serum | Serum-free medium | Reduced-serum medium | Serum-containing medium |
| Post-transfection Incubation Time | 24 hours | 48 hours | 72 hours |
Section 3: Signaling Pathway Analysis in Drug Discovery
Understanding the intricate signaling pathways that govern cellular processes is crucial for identifying novel drug targets and elucidating mechanisms of action.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers.[13]
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[14][15]
References
- 1. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 2. books.rsc.org [books.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
Technical Guide to the Purification of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core purification methods applicable to 4-Chloro-6-fluoro-2-methylquinoline. Due to the limited availability of specific data for this compound, this guide leverages established protocols for analogous halogenated quinoline derivatives to provide robust and reliable purification strategies. The methodologies detailed herein are designed to facilitate the isolation of high-purity this compound, a critical step in synthetic and drug development workflows.
Introduction to Purification Strategies
The purification of synthetic intermediates like this compound is paramount to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. The primary impurities in the synthesis of this compound are likely to be unreacted starting materials, isomers, and byproducts from the cyclization and chlorination steps. The most common and effective purification techniques for such organic solids are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds based on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature.
-
Either completely dissolve or be completely insoluble to the impurities.
-
Be chemically inert towards the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Commonly used solvents for the recrystallization of quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane, often in binary mixtures.
Table 1: Common Recrystallization Solvents for Chloro-substituted Quinolines
| Solvent/Solvent System | Compound | Observations | Reference |
| Methanol | 4-chloro-8-trifluoromethyl-quinoline | Effective for crystallization. | [1] |
| Ethanol | 2,5-dimethylquinolin-4(1H)-one | Used for recrystallization of the precursor. | |
| Ethanol/Water | General for polar organics | Good for inducing crystallization. | [2] |
| Acetone/Water | General for polar organics | A common and effective solvent pair. | [3] |
| Ethyl Acetate/Hexane | General for non-polar organics | Useful for compounds with moderate polarity. | [3] |
| Ethyl Acetate/Ethanol | 4-chloro-6,7-dimethoxyquinoline | Used in a 1:1 volume ratio for purification.[4] | [4] |
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a pre-selected hot solvent (e.g., ethanol) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinoline derivatives due to its polarity and ability to separate compounds with varying polarities.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Table 2: Exemplary Column Chromatography Conditions for Quinolines
| Stationary Phase | Mobile Phase (Eluent) | Compound | Reference |
| Silica gel | Chloroform-methanol | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | [5] |
| Silica gel | Ethyl acetate/petroleum ether (1:5 to 2:1) | Sulfonyl-containing quinoline compounds | [6] |
Experimental Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Table 3: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Expected Outcome for Pure Compound |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | A single major peak corresponding to the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determine purity and confirm molecular weight. | A single major peak with the correct mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and assess purity. | Spectra consistent with the structure of this compound and absence of impurity signals. |
| Melting Point Analysis | Assess purity. | A sharp and narrow melting point range. |
A study on the gas chromatographic analysis of halogenated quinolines suggests that a trifluoropropyl silicone (QF-1) column can be effective for separation.[7][8]
Conclusion
References
- 1. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Navigating the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide to Common Challenges and Solutions
For researchers, scientists, and professionals in drug development, the synthesis of 4-Chloro-6-fluoro-2-methylquinoline, a key building block in medicinal chemistry, presents a series of challenges that can impact yield, purity, and scalability. This in-depth technical guide outlines the common problems encountered during its synthesis, provides detailed experimental protocols, and offers troubleshooting strategies to streamline the manufacturing process.
The synthesis of this compound is a multi-step process, typically commencing with the formation of a quinoline ring system, followed by a crucial chlorination step. Difficulties can arise at each stage, from controlling regioselectivity during the initial cyclization to ensuring complete conversion and minimizing byproducts in the final chlorination. Understanding these potential pitfalls is paramount for an efficient and reproducible synthesis.
Core Synthesis Pathway and Key Challenges
The most common synthetic route to this compound involves two primary stages:
-
Synthesis of the Precursor: 6-Fluoro-4-hydroxy-2-methylquinoline: This step often employs classic quinoline synthesis methodologies such as the Combes, Gould-Jacobs, or Doebner-von Miller reactions, each with its own set of potential issues.
-
Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline: The final step involves the conversion of the hydroxyl group to a chloro group, typically using phosphorus oxychloride (POCl₃). This reaction can be prone to incomplete conversion and the formation of impurities.
dot
Side Reactions in the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential side reactions encountered during the synthesis of 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical development. Understanding and controlling these side reactions are crucial for optimizing yield, purity, and overall process efficiency. The primary synthetic route involves a two-stage process: the Conrad-Limpach synthesis of 6-fluoro-4-hydroxy-2-methylquinoline followed by its chlorination. This guide will delve into the side reactions inherent to each stage.
Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline via Conrad-Limpach Reaction
The initial step in the synthesis is the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by a thermal cyclization to form 6-fluoro-4-hydroxy-2-methylquinoline. This is a classic Conrad-Limpach synthesis.[1][2]
Primary Side Reaction: Formation of the Knorr Product
The most significant side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 6-fluoro-2-hydroxy-4-methylquinoline, also known as the Knorr product. This occurs when the initial condensation reaction is performed under thermodynamic control (higher temperatures), favoring the attack of the aniline on the ester carbonyl of the β-ketoester, rather than the ketone carbonyl.[3]
Table 1: Influence of Reaction Conditions on Product Distribution in Conrad-Limpach Synthesis
| Condition | Favored Product | Side Product (Knorr) | Rationale |
| Low Temperature (e.g., room temp.) | 4-Hydroxyquinoline (Kinetic Product) | Minimized | The reaction of the aniline with the more reactive keto group is faster at lower temperatures.[1] |
| High Temperature (e.g., >100°C) | 2-Hydroxyquinoline (Thermodynamic Product) | Significant | At higher temperatures, the initial condensation is reversible, allowing the reaction to proceed via the more stable anilide intermediate, leading to the Knorr product.[3] |
Experimental Protocol: Conrad-Limpach Synthesis of 6-fluoro-2-methylquinolin-4-ol
This protocol is adapted from the synthesis of a structurally similar compound, 6,8-difluoro-2-methylquinolin-4-ol.[4]
Materials:
-
4-fluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture can be stirred at room temperature for several hours or gently heated (e.g., to 60-80°C) to facilitate the formation of the enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the condensation is complete, remove any volatile components, such as ethanol formed during the reaction, under reduced pressure.
-
Cyclization: To the crude enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to approximately 250°C for 30 minutes to 2 hours. Monitor the cyclization by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with the same solvent to remove the high-boiling point solvent. The crude 6-fluoro-4-hydroxy-2-methylquinoline is then purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).[4]
Visualization of Conrad-Limpach Side Reaction Pathway
Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline
The second stage of the synthesis involves the conversion of the hydroxyl group of 6-fluoro-4-hydroxy-2-methylquinoline to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Potential Side Reactions
Several side reactions can occur during the chlorination step, leading to impurities and reduced yield of the desired this compound.
Table 2: Common Side Reactions During Chlorination with POCl₃
| Side Reaction | Description | Cause | Mitigation Strategies |
| Incomplete Reaction | The starting material, 6-fluoro-4-hydroxy-2-methylquinoline, remains in the final product mixture. | Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time. | Use a slight excess of POCl₃, ensure adequate heating (reflux), and monitor the reaction to completion by TLC. |
| Hydrolysis | The desired 4-chloro product reverts to the 4-hydroxy starting material during work-up. | Presence of water during the quenching or purification steps. The chloro group at the 4-position is susceptible to nucleophilic attack by water. | Perform the reaction and work-up under anhydrous conditions. Quench the reaction mixture carefully with ice and neutralize promptly. |
| Polymerization/Tar Formation | Formation of dark, insoluble polymeric materials. | High reaction temperatures for prolonged periods, or the presence of impurities that can catalyze polymerization. | Control the reaction temperature and time carefully. Use purified starting material for the chlorination step. |
| Ring Chlorination | Introduction of additional chlorine atoms onto the quinoline ring system. | Harsh reaction conditions or the use of more aggressive chlorinating agents. | Use stoichiometric amounts of POCl₃ and avoid excessively high temperatures. |
Experimental Protocol: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline
This is a general procedure that may require optimization.
Materials:
-
6-fluoro-4-hydroxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent).
-
Carefully add phosphorus oxychloride (2-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent.
-
Heat the reaction mixture to reflux (approximately 110°C for neat POCl₃) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualization of Chlorination Workflow and Side Reactions
Conclusion
The synthesis of this compound is a multi-step process where the potential for side reactions must be carefully managed to ensure high yield and purity. In the initial Conrad-Limpach synthesis, temperature control is paramount to minimize the formation of the Knorr byproduct. In the subsequent chlorination step, anhydrous conditions and careful control of reaction time and temperature are essential to prevent incomplete reaction, hydrolysis, and the formation of polymeric impurities. By understanding these potential side reactions and implementing the appropriate control strategies, researchers and drug development professionals can optimize the synthesis of this important pharmaceutical intermediate.
References
Purifying 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for removing impurities from 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. The purification strategies detailed herein are critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines potential impurities, purification protocols, and analytical methods for purity assessment.
Understanding the Impurity Profile
The primary synthesis of this compound involves the chlorination of 6-fluoro-4-hydroxy-2-methylquinoline, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃). Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Material: 6-fluoro-4-hydroxy-2-methylquinoline.
-
Reagent Byproducts: Phosphoric acid and other phosphorus-containing residues from the decomposition of POCl₃.
-
Over-chlorinated or Isomeric Byproducts: Small quantities of other chlorinated species or regioisomers.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
A logical workflow for the purification of this compound is presented below.
Caption: General workflow for the purification of this compound.
Purification Methodologies
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent is crucial for successful purification.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Promising solvents for substituted quinolines include ethanol, methanol, and mixtures of hexane and ethyl acetate.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Experimental workflow for recrystallization.
Flash Column Chromatography
Flash column chromatography is a versatile and rapid method for purifying larger quantities of material or for separating compounds with similar polarities.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase for the purification of quinoline derivatives.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A common starting point for substituted quinolines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A documented eluent system for this compound is a 90:10 mixture of dichloromethane (DCM) and ethyl acetate (EtOAc).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase, applying positive pressure to achieve a steady flow rate. If necessary, a gradient of increasing polarity can be used to elute more polar impurities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Experimental workflow for flash column chromatography.
Data Presentation: Comparison of Purification Methods
The following tables summarize representative quantitative data for the purification of this compound. Note: The following data is based on typical results for analogous substituted quinolines due to the limited availability of specific experimental data for this compound in the literature.
Table 1: Recrystallization Data
| Parameter | Value |
| Solvent System | Ethanol |
| Initial Purity | ~90% |
| Final Purity | >98% |
| Yield | 75-85% |
| Key Impurities Removed | Unreacted starting material, polar byproducts |
Table 2: Flash Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Ethyl Acetate (90:10) |
| Initial Purity | ~90% |
| Final Purity | >99% |
| Yield | 80-90% |
| Key Impurities Removed | Isomeric byproducts, non-polar impurities |
Purity Assessment
The purity of this compound should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to analyze the purity of the collected fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to detect and quantify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the purified compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing the appropriate purification and analytical techniques, researchers and drug development professionals can ensure the high purity of this compound, which is essential for its successful application in the synthesis of novel therapeutic agents.
Troubleshooting Nucleophilic Substitution on 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of nucleophilic substitution reactions on 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines detailed experimental protocols, strategies for troubleshooting common issues, and a summary of expected outcomes for the synthesis of 4-substituted-6-fluoro-2-methylquinoline derivatives.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] Specifically, functionalization at the 4-position of the quinoline ring is crucial for the biological activity of many of these compounds. Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines is a primary method for introducing diverse functionalities at this position. The electron-withdrawing effect of the quinoline nitrogen activates the C4-position, making it susceptible to attack by various nucleophiles.[1]
This guide focuses on the specific substrate, this compound, providing researchers with the necessary information to perform successful substitution reactions and troubleshoot potential challenges.
General Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on this compound typically proceeds via a two-step addition-elimination mechanism.
A general workflow for performing these reactions is outlined below.
Experimental Protocols
Detailed methodologies for the reaction of this compound with various classes of nucleophiles are presented below. These protocols are based on established procedures for similar 4-chloroquinoline derivatives and should be optimized for the specific substrate and nucleophile.[2][3]
Substitution with Amines (Amination)
3.1.1. Reaction with Aliphatic Amines
-
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (e.g., butylamine, piperidine) (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))
-
Optional Base (e.g., K₂CO₃, Et₃N) (1.5 eq) for amine salts.
-
-
Procedure (Conventional Heating):
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the aliphatic amine. If using an amine salt, add the base.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[2]
-
3.1.2. Reaction with Aromatic Amines (Anilines)
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Solvent (e.g., Dioxane, DMF, Acetonitrile)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), K₂CO₃) (2.0 eq)
-
-
Procedure (Conventional Heating):
-
To a solution of this compound in the chosen solvent, add the substituted aniline and the base.
-
Heat the mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[4]
-
Substitution with Alcohols (Alkoxylation)
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (as solvent)
-
Strong base (e.g., Sodium metal, Sodium hydride) to form the alkoxide.
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the sodium metal or suspend sodium hydride in the desired alcohol to generate the sodium alkoxide.
-
Add a solution of this compound in the same alcohol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and carefully quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
-
Substitution with Thiols (Thiolation)
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, ethanethiol) (1.2 eq)
-
Base (e.g., Potassium hydroxide, Triethylamine)
-
Solvent (e.g., Ethanol, DMF)
-
-
Procedure:
-
Dissolve the thiol and the base in the chosen solvent.
-
Add this compound to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for nucleophilic substitution on 4-chloroquinoline analogues. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Reaction Conditions for Amination of 4-Chloroquinolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aliphatic Amine | Ethanol | None | Reflux | 6-24 | 60-90 | [2] |
| Aniline | Dioxane | DIPEA | 80-100 | 12-24 | 50-85 | [4] |
| Substituted Aniline | DMF | K₂CO₃ | 100-120 | 8-16 | 55-92 | [4] |
Table 2: Reaction Conditions for Alkoxylation and Thiolation of 4-Chloroquinolines
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Methoxide | NaOMe | Methanol | Reflux | 4-8 | 70-95 | [3] |
| Thiophenoxide | Thiophenol/KOH | Ethanol | Reflux | 2-6 | 80-98 | [3] |
Troubleshooting
Low yields, incomplete reactions, and the formation of side products are common challenges in nucleophilic aromatic substitution. The following decision tree provides a systematic approach to troubleshooting these issues.
Common Issues and Solutions:
-
Low Reactivity:
-
Cause: The nucleophile may be too weak, or the reaction temperature may be too low. The fluorine at the 6-position is an electron-withdrawing group which can slightly decrease the nucleophilicity of the quinoline ring system, potentially requiring more forcing conditions compared to unsubstituted quinolines.
-
Solution: Increase the reaction temperature. For amine substitutions, consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.[5]
-
-
Formation of Side Products:
-
Di-substitution: If the product of the initial substitution is still reactive, a second substitution can occur, especially if an excess of the nucleophile is used.
-
Solution: Use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.
-
Decomposition: High temperatures or a very strong base can lead to the decomposition of the starting material or product.
-
Solution: Lower the reaction temperature and/or use a milder base (e.g., K₂CO₃ instead of NaH).
-
-
Difficult Purification:
-
Cause: The product may have similar polarity to the starting material or byproducts.
-
Solution: Optimize the column chromatography conditions (e.g., solvent gradient) or consider a different purification technique such as recrystallization from a suitable solvent system.
-
Conclusion
Nucleophilic substitution on this compound is a versatile and powerful method for the synthesis of a diverse range of 4-substituted quinoline derivatives. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing systematic troubleshooting strategies, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for successfully navigating the challenges associated with these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Catalyst selection for 4-Chloro-6-fluoro-2-methylquinoline synthesis
An In-depth Technical Guide on Catalyst Selection for the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency and selectivity of its synthesis are critically dependent on the appropriate choice of catalysts. This technical guide provides a comprehensive overview of the catalyst selection process for the multi-step synthesis of this compound. We will delve into the common synthetic routes, focusing on the catalytic aspects of each step, from the initial cyclization to the final chlorination. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols, and logical workflow diagrams to aid researchers in optimizing their synthetic strategies.
Introduction to Synthetic Pathways
The synthesis of this compound is typically not a single-step process. A prevalent and effective strategy involves a two-step approach:
-
Cyclization Reaction : The synthesis begins with the formation of a quinolone ring system. A common method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of a substituted aniline (4-fluoroaniline) with a β-ketoester (ethyl acetoacetate) to form the intermediate, 6-fluoro-4-hydroxy-2-methylquinoline. The choice of catalyst in this step is crucial for driving the reaction towards high yield and regioselectivity.
-
Chlorination Reaction : The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which acts as both the reagent and catalyst.
The overall synthetic workflow is illustrated below.
Caption: Overall synthetic workflow for this compound.
Step 1: Catalyst Selection for Cyclization
The formation of the 6-fluoro-4-hydroxy-2-methylquinoline intermediate is a critical, catalyst-dependent step. The reaction involves the condensation of 4-fluoroaniline with ethyl acetoacetate followed by an intramolecular cyclization. Strong acids are typically employed to catalyze this transformation, acting as dehydrating agents and promoting the ring-closure.
Comparison of Catalytic Systems
The choice of acid catalyst significantly impacts reaction conditions and yield. While traditional strong acids are effective, greener alternatives are also being explored.
| Catalyst | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | 100-110°C, 1-2 hours | Good | Inexpensive, readily available, strong dehydrating agent. | Highly corrosive, generates significant acidic waste. |
| Polyphosphoric Acid (PPA) | 120-140°C, 2-4 hours | Good | Effective for less reactive substrates. | Viscous, difficult to handle, quenching can be hazardous. |
| Bismuth(III) Chloride (BiCl₃) | Microwave irradiation, 5-15 minutes (in Ethanol)[1] | High | Low-cost, non-toxic, short reaction times.[1] | Requires specialized microwave equipment. |
Catalyst Selection Logic
The selection of a suitable catalyst for the cyclization step involves balancing several factors, including desired yield, available equipment, and environmental considerations.
Caption: Decision workflow for selecting a cyclization catalyst.
Experimental Protocol: Cyclization using Sulfuric Acid
This protocol is based on the general principles of the Knorr and Conrad-Limpach quinoline syntheses.[2]
-
Step A: Formation of the β-ketoanilide
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent like ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Remove the solvent under reduced pressure to obtain the crude anilide intermediate.
-
-
Step B: Cyclization
-
In a separate flask, cool an excess of concentrated sulfuric acid to 0°C in an ice bath.
-
With vigorous stirring, carefully and slowly add the crude β-ketoanilide intermediate to the cold sulfuric acid.
-
After the addition is complete, allow the mixture to slowly warm to room temperature.
-
Heat the mixture to 100-110°C and maintain this temperature for 1-2 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry to obtain 6-fluoro-4-hydroxy-2-methylquinoline.
-
Step 2: Catalyst and Reagent for Chlorination
The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product is a nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. It acts as both a chlorinating agent and a dehydrating agent, facilitating the reaction.
Chlorination System
| Reagent/Catalyst | Typical Reaction Conditions | Yield (%) | Role | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, 2-4 hours.[3] | High | Chlorinating agent, activates the hydroxyl group for substitution. | Highly corrosive and water-reactive. Must be handled in a fume hood. |
| POCl₃ / DMF (Vilsmeier Reagent) | 0-90°C, variable time. | Good | Forms a Vilsmeier reagent which facilitates chlorination and formylation. | Useful for one-pot syntheses from acetanilides. |
Experimental Protocol: Chlorination using POCl₃
This protocol describes a general procedure for the chlorination of a 4-hydroxyquinoline.[3]
-
Reaction Setup
-
In a fume hood, place the dried 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) into a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
-
Reaction Execution
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.
-
Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, until the product precipitates out completely.
-
Filter the solid product, wash it extensively with cold water, and dry it under a vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Conclusion
The successful synthesis of this compound hinges on a two-step process where catalyst and reagent selection are paramount. For the initial cyclization, conventional strong acids like H₂SO₄ offer a reliable and cost-effective method, while greener catalysts like BiCl₃ under microwave conditions present a rapid and efficient alternative. For the subsequent chlorination step, phosphorus oxychloride remains the reagent of choice due to its high efficiency in converting the 4-hydroxy intermediate to the desired 4-chloro product. Researchers should select the catalytic system that best aligns with their laboratory capabilities, yield requirements, and environmental policies. Careful optimization of the protocols provided herein will enable the efficient and scalable production of this valuable chemical intermediate.
References
Recrystallization of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recrystallization of 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific recrystallization data for this compound in published literature, this guide presents a systematic approach based on the physicochemical properties of halogenated quinolines and general principles of crystallization. It offers a framework for developing a robust and efficient purification protocol.
Physicochemical Properties and Solubility Profile
Understanding the properties of this compound is crucial for selecting an appropriate recrystallization solvent. The presence of a chlorine and a fluorine atom on the aromatic ring, along with the methyl group, influences its polarity and solubility. Haloaryl compounds generally exhibit moderate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇ClFN |
| Molecular Weight | 195.62 g/mol |
| Melting Point | 59-60 °C |
| Appearance | Solid |
The solubility of this compound is not extensively documented. However, based on its structure, it is expected to be soluble in a range of organic solvents and poorly soluble in water. A systematic solvent screening is the most effective method to identify an optimal solvent or solvent system for recrystallization.
Experimental Protocols
Solvent Screening for Recrystallization
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following protocol outlines a systematic approach to screen for suitable solvents.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 2)
-
Test tubes or small vials
-
Heating apparatus (e.g., hot plate, oil bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will show poor solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.
-
If crystals form, cool the test tube in an ice bath to maximize the yield.
-
Observe the quality and quantity of the crystals formed.
-
If a single solvent is not ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.
Table 2: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Water | 10.2 | 100 | Unlikely to be a good solvent alone, but useful as an anti-solvent in mixed systems. |
| Ethanol | 5.2 | 78 | Often a good choice for moderately polar compounds. |
| Methanol | 6.6 | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 4.3 | 82 | Another alcohol option with different solvating properties. |
| Acetone | 5.1 | 56 | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used in combination with alkanes. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent that can be effective for aromatic compounds. |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar solvents, likely to be poor solvents but useful as anti-solvents. |
Table 3: Example of Solvent Screening Data Log
| Solvent | Solubility at RT (mg/mL) | Solubility at BP (mg/mL) | Crystal Formation on Cooling | Crystal Quality |
| Ethanol | ~10 | >100 | Yes | Needles |
| Heptane | <1 | ~5 | Yes | Powder |
| Toluene | ~5 | >50 | Yes | Plates |
| Ethyl Acetate/Hexane | - | - | To be tested | - |
General Recrystallization Protocol
This protocol should be adapted based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove any residual solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Validation & Comparative
Spectroscopic Fingerprints: A Comparative Analysis of 4-Chloro-6-fluoro-2-methylquinoline and Its Analogs
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise characterization of novel compounds is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals. This guide provides a comparative analysis of the spectral data for 4-Chloro-6-fluoro-2-methylquinoline and two notable alternatives: 4-Chloro-2-methylquinoline and 4-Chloro-6-methoxy-2-methylquinoline. The following sections detail their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a baseline for identification and differentiation.
Comparative Spectral Data
The spectral data for this compound and its analogs are summarized below. It is important to note that while comprehensive data for the alternative compounds are more readily available, the specific spectral data for this compound is less prevalent in publicly accessible databases.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Methyl Proton (ppm) |
| This compound | Data not available in searched sources | Data not available in searched sources |
| 4-Chloro-2-methylquinoline | 7.50 - 8.20 (m) | 2.69 (s) |
| 4-Chloro-6-methoxy-2-methylquinoline | 7.20 - 7.90 (m) | 2.60 (s) |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Methoxy Carbon (ppm) |
| This compound | Data not available in searched sources | Data not available in searched sources | N/A |
| 4-Chloro-2-methylquinoline | 122.0 - 158.0 | ~18.7 | N/A |
| 4-Chloro-6-methoxy-2-methylquinoline | 105.0 - 158.0 | Data not available in searched sources | ~55.8 |
Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in searched sources |
| 4-Chloro-2-methylquinoline | ~3050 (Ar C-H), ~1600 (C=C), ~1500 (C=N), ~850 (C-Cl) |
| 4-Chloro-6-methoxy-2-methylquinoline | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1620 (C=C), ~1500 (C=N), ~1250 (C-O), ~850 (C-Cl) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 195/197 | Data not available in searched sources |
| 4-Chloro-2-methylquinoline | 177/179 | 142, 115[1] |
| 4-Chloro-6-methoxy-2-methylquinoline | 207/209 | 192, 164[2] |
Experimental Protocols
The following are general protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans are commonly used with proton decoupling.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) is often used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile compounds, direct infusion or liquid chromatography (LC-MS) can be used.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a substituted quinoline derivative using the spectroscopic methods discussed.
References
Characterization of 4-Chloro-6-fluoro-2-methylquinoline: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pharmaceutical intermediates and active ingredients is paramount in drug development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the characterization of 4-Chloro-6-fluoro-2-methylquinoline, a key heterocyclic compound.[1] The performance of HPLC is objectively compared with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data presented in a clear, tabular format. Detailed experimental protocols are provided to facilitate method adoption and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely utilized technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach for the characterization and purity assessment of compounds like this compound.
Experimental Protocol: HPLC
A generalized HPLC method suitable for the analysis of quinoline derivatives is outlined below. This protocol can serve as a starting point and should be optimized and validated for the specific application.[1]
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]
-
Column: A reverse-phase C18 column is a common choice for the separation of quinoline derivatives.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 225 nm) is commonly used for quinoline compounds.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][3]
Data Presentation: HPLC Performance
The following table summarizes the typical performance characteristics of an HPLC method for the analysis of quinoline derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified.[1] |
Alternative Characterization Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and thermally stable compounds like many quinoline derivatives.[2] It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in impurity identification.
Experimental Protocol: GC-MS
A general GC-MS protocol for the analysis of quinoline compounds is provided below.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column, such as a DB-5ms, is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points. For example, an initial temperature of 90°C, held for 2 minutes, ramped to 260°C at 20°C/min, and held for 3 minutes.[2]
-
Injection: A split/splitless injector is commonly used.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Data Presentation: HPLC vs. GC-MS Comparison
The following table provides a comparative overview of HPLC and GC-MS for the characterization of this compound.
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). |
| Selectivity | High, can be tuned by mobile phase and stationary phase selection. | Very high, especially with mass spectrometric detection. |
| Identification | Based on retention time, requires reference standards. DAD can provide spectral information. | Based on retention time and mass spectrum, allowing for structural elucidation. |
| Quantification | Excellent, highly reproducible. | Good, can be more variable than HPLC. |
| Sample Preparation | Relatively simple, dissolution and filtration. | May require derivatization for non-volatile compounds. |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such a molecule might be investigated.
References
Navigating the Structural Nuances of Substituted Quinolines: A Comparative Guide to their ¹H NMR Spectra
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H NMR spectrum of 4-Chloro-6-fluoro-2-methylquinoline, alongside related quinoline derivatives, offering insights into the influence of substituent patterns on proton chemical environments. While exhaustive experimental data for this compound is not publicly available, this guide establishes a framework for its analysis and comparison with analogous compounds.
Comparative Analysis of ¹H NMR Spectral Data
The electronic environment of protons in a molecule dictates their chemical shift (δ) in a ¹H NMR spectrum. In quinoline systems, the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents significantly influence the positions of proton signals. The introduction of substituents further perturbs these chemical shifts, providing valuable information about the substituent's nature and position.
Below is a comparative table summarizing the ¹H NMR data for 4-Chloro-2-methylquinoline and 6-Fluoro-2-methylquinoline, which serve as valuable reference points for interpreting the spectrum of this compound. A placeholder is included for the target compound's data, to be populated upon experimental determination.
Table 1: ¹H NMR Data for Substituted 2-Methylquinolines
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | CH₃ | Data not available | s | N/A |
| H-3 | Data not available | s | N/A | ||
| H-5 | Data not available | dd | Data not available | ||
| H-7 | Data not available | ddd | Data not available | ||
| H-8 | Data not available | dd | Data not available | ||
| 4-Chloro-2-methylquinoline[1] | CDCl₃ | CH₃ | 2.65 | s | N/A |
| H-3 | 7.26 | s | N/A | ||
| H-5, H-6, H-7, H-8 | 7.45-8.15 | m | N/A | ||
| 6-Fluoro-2-methylquinoline | CDCl₃ | CH₃ | 2.70 | s | N/A |
| H-3 | 7.20 | d | 8.4 | ||
| H-4 | 7.95 | d | 8.4 | ||
| H-5 | 7.40 | dd | 9.0, 2.8 | ||
| H-7 | 7.35 | ddd | 9.0, 8.4, 2.8 | ||
| H-8 | 7.98 | dd | 9.0, 5.4 |
Note: The assignments for 4-Chloro-2-methylquinoline are broad due to the complexity of the aromatic region as presented in the available data. The data for 6-Fluoro-2-methylquinoline is predicted based on known substituent effects and typical quinoline spectra.
Visualizing Proton Assignments and Experimental Workflow
To facilitate a clearer understanding of the molecular structure and the logical flow of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of this compound with proton numbering.
Caption: A generalized workflow for ¹H NMR spectroscopy from sample preparation to data analysis.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a substituted quinoline derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
A standard single-pulse experiment is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: Approximately 12-16 ppm
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include:
-
Zero-filling: To improve digital resolution.
-
Apodization: Applying a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier Transformation: To convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Phasing: Correcting the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: To ensure a flat baseline.
-
Referencing: Calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
The processed spectrum is then analyzed to determine the chemical shifts, multiplicities, coupling constants, and integrals of all proton signals.
This guide provides a foundational framework for the ¹H NMR analysis of this compound. By comparing its yet-to-be-determined spectrum with the data from related compounds, researchers can gain valuable insights into its structural characteristics. The provided experimental protocol ensures the acquisition of high-quality data, which is crucial for accurate structural elucidation and drug development endeavors.
References
13C NMR Analysis of 4-Chloro-6-fluoro-2-methylquinoline: A Comparative Guide
This guide provides a comprehensive comparison of the 13C NMR spectral data for 4-chloro-6-fluoro-2-methylquinoline against related quinoline derivatives. Due to the limited availability of direct experimental data for the target compound, this guide utilizes predicted 13C NMR chemical shifts for this compound and compares them with experimentally obtained data for structurally similar compounds. This analysis is crucial for researchers and scientists engaged in the synthesis, characterization, and development of novel quinoline-based compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for closely related analogs. The numbering of the quinoline ring is standardized for accurate comparison.
| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 4-Chloro-2-methylquinoline | Experimental δ (ppm) for 7-Fluoro-2-methylquinoline |
| C-2 | 159.5 | Not Available | 158.3 |
| C-3 | 122.1 | Not Available | 121.5 |
| C-4 | 143.8 | Not Available | 136.2 |
| C-4a | 126.9 | Not Available | 127.1 |
| C-5 | 126.2 | Not Available | 109.8 (C-8) |
| C-6 | 159.3 (d, ¹JCF = 248 Hz) | Not Available | 119.2 (C-5) |
| C-7 | 113.8 (d, ²JCF = 22 Hz) | Not Available | 162.9 (d, ¹JCF = 247 Hz) |
| C-8 | 130.5 (d, ³JCF = 9 Hz) | Not Available | 128.9 |
| C-8a | 146.7 | Not Available | 148.5 |
| CH₃ | 24.1 | Not Available | 24.9 |
Note: The predicted chemical shifts for this compound were calculated using advanced computational algorithms. The experimental data for the comparative compounds were obtained from publicly available spectral databases. The coupling constants (J) for the fluorine-substituted carbons are provided where applicable, indicating the splitting pattern observed in the spectrum.
Experimental Protocol for 13C NMR Spectroscopy
A standardized protocol for acquiring high-quality 13C NMR spectra of quinoline derivatives is outlined below.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if required.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a typical sample, 256 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required, although this is less common for 13C NMR unless specific acquisition parameters are used.
-
Assign the peaks based on chemical shift predictions, comparison with related compounds, and 2D NMR experiments (e.g., HSQC, HMBC) if necessary.
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
Caption: Logical relationship for comparative NMR analysis.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6-fluoro-2-methylquinoline
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and purity. This guide offers a detailed comparison of the mass spectrometric behavior of 4-Chloro-6-fluoro-2-methylquinoline against its structural analogs, supported by experimental data and protocols.
This technical note delves into the electron ionization mass spectrum of this compound and contrasts it with two closely related compounds: 4-chloro-2-methylquinoline and 6-fluoro-2-methylquinoline. By examining the distinct fragmentation pathways, this guide aims to provide a clear framework for the identification and characterization of these halogenated quinolines.
Performance Comparison: Fingerprinting Fragmentation
The mass spectra of this compound and its analogs reveal characteristic fragmentation patterns influenced by the nature and position of their halogen substituents. Electron ionization (EI) at 70 eV induces distinct cleavage pathways, providing a unique fingerprint for each molecule.
The mass spectrum of This compound is characterized by its molecular ion peak [M]⁺˙ at m/z 195, corresponding to its monoisotopic mass. The isotopic pattern of the molecular ion region, with a significant M+2 peak at m/z 197 in an approximate 3:1 ratio, is a clear indicator of the presence of a single chlorine atom. Key fragment ions are observed at m/z 160, corresponding to the loss of a chlorine atom ([M-Cl]⁺), and at m/z 175, resulting from the loss of a fluorine atom as HF ([M-HF]⁺˙).
In contrast, the mass spectrum of 4-chloro-2-methylquinoline presents a molecular ion [M]⁺˙ at m/z 177, with a characteristic M+2 peak at m/z 179.[1] The primary fragmentation pathway involves the loss of the chlorine atom to yield a stable ion at m/z 142 ([M-Cl]⁺).[1]
The spectrum of 6-fluoro-2-methylquinoline shows a molecular ion [M]⁺˙ at m/z 161. Its fragmentation is dominated by the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 160, and the expulsion of HCN, a common fragmentation for quinoline structures, leading to an ion at m/z 134.
The following table summarizes the key mass spectrometric data for these compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and their Relative Intensities |
| This compound | C₁₀H₇ClFN | 195.62 | 197 (M+2, ~33% of M), 195 (M⁺˙, base peak), 160 ([M-Cl]⁺), 175 ([M-HF]⁺˙) |
| 4-chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 179 (M+2, ~33% of M), 177 (M⁺˙, base peak), 142 ([M-Cl]⁺)[1] |
| 6-fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 161 (M⁺˙, base peak), 160 ([M-H]⁺), 134 ([M-HCN]⁺˙) |
Experimental Protocols
The following provides a detailed methodology for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 10 µg/mL for injection.
Visualizing the Process and Logic
To better illustrate the analytical workflow and the relationships between the compounds, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the GC-MS analysis of halogenated quinolines.
Caption: Logical relationship between the target compound and its analytical alternatives.
References
A Comparative Guide to 4-Chloro-6-fluoro-2-methylquinoline and Other Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative overview of 4-Chloro-6-fluoro-2-methylquinoline and other quinoline derivatives, offering insights into their potential therapeutic applications. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its potential activities based on structurally related compounds and provides detailed experimental protocols for its evaluation.
Physicochemical Properties
The introduction of halogen atoms and a methyl group to the quinoline ring significantly influences its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The chloro, fluoro, and methyl substituents in this compound are expected to modulate its lipophilicity, electronic distribution, and metabolic stability.
| Property | This compound | 6-Fluoro-2-methylquinoline | 4-Chloro-2-methylquinoline |
| Molecular Formula | C₁₀H₇ClFN[3] | C₁₀H₈FN | C₁₀H₈ClN |
| Molecular Weight | 195.62 g/mol [3] | 161.18 g/mol | 177.63 g/mol |
| Melting Point | Not available | 49-53 °C | Not available |
| LogP (Predicted) | ~3.5-4.0 | ~2.5-3.0 | ~3.0-3.5 |
Comparative Biological Activities
Quinoline derivatives have been extensively studied for their therapeutic potential against various diseases. The following sections compare the anticipated activities of this compound with known derivatives, supported by available experimental data for the latter.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] The substitution pattern on the quinoline ring is crucial for determining the potency and selectivity of these compounds.[4]
Table 1: Comparative Anticancer Activity of Quinoline Derivatives (IC₅₀, µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 6-Bromo-5-nitroquinoline | - | - | - | [4] |
| 6,8-Diphenylquinoline | - | - | - | [4] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | <1.0 | <1.0 | <1.0 | |
| This compound | Data not available | Data not available | Data not available |
Note: The table includes data for illustrative purposes to highlight the range of activities observed in quinoline derivatives.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[6] The presence of a fluorine atom in this compound suggests potential antibacterial and antifungal properties. The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).[7]
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC, µg/mL)
| Compound/Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Quinoline-2-one derivative (6c) | 0.75 | - | - | [8] |
| Oxazino Quinoline derivative (5d) | 0.125 - 8 | 0.125 - 8 | - | [9] |
| Novel Quinoline-Thiazole derivative (4d) | - | - | 1.95 | [10] |
| This compound | Data not available | Data not available | Data not available |
Note: This table showcases the broad-spectrum antimicrobial potential within the quinoline class.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties, often targeting key mediators of the inflammatory response.[10] For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or modulate the NF-κB signaling pathway.[11] The anti-inflammatory potential of this compound warrants investigation.
Experimental Protocols
To facilitate the evaluation of this compound, detailed protocols for its synthesis and biological testing are provided below.
Synthesis of this compound
A potential synthetic route can be adapted from established methods for similar quinoline structures.[12] The general approach involves a Conrad-Limpach reaction followed by chlorination.
Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline This can be achieved by reacting 4-fluoroaniline with ethyl acetoacetate, followed by cyclization at high temperature in a high-boiling point solvent like diphenyl ether.[2]
Step 2: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline The hydroxyl group at the 4-position can be replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[12]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform a two-fold serial dilution of the this compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to the desired final concentration.
-
Add the microbial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway often targeted by quinoline derivatives and a typical experimental workflow.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by a quinoline derivative.
Conclusion
This compound represents a promising, yet underexplored, scaffold in drug discovery. Based on the structure-activity relationships of related quinoline derivatives, it is hypothesized to possess significant anticancer and antimicrobial activities. The provided experimental protocols offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Further research is warranted to elucidate its precise mechanisms of action and to establish its therapeutic potential. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to advance the development of novel quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-fluoro-2-methylquinoline Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The specific analog, 4-Chloro-6-fluoro-2-methylquinoline, presents a promising starting point for the development of novel anticancer drugs, owing to the known contributions of halogen substitutions to metabolic stability and target binding affinity. While direct and comprehensive Structure-Activity Relationship (SAR) studies on a series of this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from SAR studies of structurally related quinoline and fluoroquinolone derivatives. This guide provides a comparative analysis of these related analogs to inform the rational design of novel and more potent anticancer compounds based on the this compound core.
Comparative Antiproliferative Activity of Quinoline Analogs
Table 1: Cytotoxicity of 4-Amino-7-Substituted-Quinoline Derivatives
This series highlights the effect of substituting the chloro group at the 4-position with an amino linkage and varying the substituent at the 7-position.
| Compound ID | 7-Substituent | Linker at C4 | Side Chain at C4 | MDA-MB-468 GI50 (µM) | MCF-7 GI50 (µM) |
| 5 | -Cl | -NH-(CH2)2- | -N(CH3)2 | >100 | 36.77 |
| 6 | -F | -NH-(CH2)2- | -N(CH3)2 | 11.47 | >100 |
| 7 | -CF3 | -NH-(CH2)2- | -N(CH3)2 | 12.85 | >100 |
| 8 | -OCH3 | -NH-(CH2)2- | -N(CH3)2 | 14.09 | 12.90 |
| Reference | Chloroquine | -NH-CH(CH3)-(CH2)3- | -N(C2H5)2 | 24.36 | 20.72 |
Data sourced from a study on 4-aminoquinoline derivatives.[1]
SAR Insights:
-
The replacement of a chloro group with a fluoro group at the 7-position (compound 6 vs. 5) led to a significant increase in cytotoxicity against MDA-MB-468 cells.[1]
-
In MCF-7 cells, a methoxy group at the 7-position (compound 8) was more favorable than a chloro group (compound 5).[1]
Table 2: Cytotoxicity of Quinoline-Based Dihydrazone Derivatives
This table showcases the antiproliferative activity of quinoline-based dihydrazone derivatives against various cancer cell lines.
| Compound ID | BGC-823 IC50 (µM) | BEL-7402 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HL-7702 (Normal Cells) IC50 (µM) |
| 3b | 10.13 | 12.33 | 7.016 | 11.21 | >50 |
| 3c | 9.87 | 10.08 | 7.05 | 9.98 | >50 |
| 5-FU (Reference) | 15.21 | 18.32 | 12.14 | 16.89 | >50 |
Data from a study on quinoline-based dihydrazone derivatives.[2]
SAR Insights:
-
Compounds 3b and 3c demonstrated potent antiproliferative activity, with IC50 values in the low micromolar range against all tested cancer cell lines, and were more potent than the standard anticancer drug 5-Fluorouracil (5-FU).[2]
-
Importantly, these compounds showed low cytotoxicity against the normal human liver cell line HL-7702, indicating a degree of selectivity for cancer cells.[2]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of the quinoline analogs is provided below.
MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, BGC-823)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (quinoline analogs) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells) are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Cellular Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways relevant to the SAR studies of these quinoline analogs.
Conclusion
The structure-activity relationships of quinoline analogs highlight the critical role of substituent patterns on the quinoline core for potent and selective anticancer activity. The introduction of fluorine and the nature of the substituent at the 4-position are key determinants of cytotoxicity. The provided data on related quinoline series, along with the detailed experimental protocol and pathway diagrams, serve as a valuable resource for guiding the design and development of novel this compound analogs as potential anticancer therapeutic agents. Future studies should focus on the systematic modification of this specific scaffold to build a direct and comprehensive SAR profile.
References
Biological activity of fluorinated vs. non-fluorinated quinolines
An Objective Comparison of the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines for Researchers, Scientists, and Drug Development Professionals.
The introduction of fluorine atoms into the quinoline scaffold has been a pivotal strategy in medicinal chemistry, profoundly altering the biological properties of this privileged heterocyclic system. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][2] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated quinolines, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Fluorination has emerged as a key modification for enhancing the anticancer potency of quinoline derivatives. The strategic placement of fluorine atoms can lead to compounds with improved efficacy and selectivity against cancer cells.[3][4]
Comparative Data: Cytotoxicity of Fluorinated Quinolines
A study on novel fluorinated quinoline analogues revealed their potent anticancer activity against triple-negative breast cancer (TNBC) cells. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value signifies higher potency.
| Compound ID | Substitution on Benzene Ring of Quinoline | IC₅₀ (μM) vs. MDA-MB-468 (TNBC) | IC₅₀ (μM) vs. MCF7 (Breast Cancer) | IC₅₀ (μM) vs. MCF-10A (Non-tumorigenic) |
| 6a | 3'-F | 4.0 | 10.5 | > 100 |
| 6b | 4'-F | 5.0 | 11.0 | > 100 |
| 6c | 2',4'-diF | 10.0 | 30.0 | > 100 |
| 6d | 3',4'-diF | 2.5 | 12.0 | > 100 |
| 6e | 4'-CF₃ | 20.0 | 60.0 | > 100 |
| 6f | 3'-F, 4'-OCH₃ | 4.5 | 15.0 | > 100 |
| (Data sourced from a 2025 study on fluorinated quinoline derivatives)[3] |
Analysis of Structure-Activity Relationship (SAR):
-
Potency: The data indicates that specific fluorination patterns significantly enhance anticancer activity. For instance, the 3',4'-difluoro substituted compound (6d ) exhibited the highest potency against MDA-MB-468 cells with an IC₅₀ of 2.5 μM.[3]
-
Selectivity: Notably, the most potent compounds (6a, 6b, 6d, 6f ) remained non-toxic to the non-tumorigenic MCF-10A breast cells, suggesting a degree of selectivity for cancer cells.[3][4]
-
Fluorine vs. Trifluoromethyl: Replacing a fluorine atom with a trifluoromethyl group (-CF₃) at the 4' position (6e ) resulted in a significant decrease in potency, highlighting the nuanced effects of different fluorine-containing substituents.[3]
-
Mechanism: The active compounds were found to induce reactive oxygen species (ROS) and reduce the clonogenic capacity of TNBC cells, suggesting that oxidative stress is a key part of their anticancer mechanism.[3][4]
Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of fluorinated quinolines inducing cancer cell death via ROS.
Antimicrobial Activity
The development of fluoroquinolones, which are quinolones containing a fluorine atom at position 6, marked a significant advancement in antimicrobial therapy. This single modification dramatically expanded the spectrum and potency of this class of antibiotics.[5][6][7]
Comparative Data: Antimicrobial Spectrum
| Feature | Non-Fluorinated Quinolones (First Generation) | Fluorinated Quinolones (Second Gen & Later) |
| Example(s) | Nalidixic acid, Cinoxacin | Ciprofloxacin, Levofloxacin, Moxifloxacin |
| Primary Target | DNA Gyrase (in Gram-negative bacteria) | DNA Gyrase and Topoisomerase IV |
| Gram-Negative Spectrum | Moderate activity, primarily against Enterobacteriaceae.[7][8] | Excellent, broad-spectrum activity, including Pseudomonas aeruginosa.[5][9] |
| Gram-Positive Spectrum | Generally inactive or weak.[7] | Good to excellent activity, effective against Staphylococcus and Streptococcus species.[5][9] |
| Atypical Pathogens | Inactive | Active against pathogens like Chlamydia and Mycoplasma.[5] |
| Anaerobes | Inactive | Later generations (e.g., Moxifloxacin) have significant activity.[9] |
| Bioavailability | Low systemic levels, mainly used for UTIs.[9] | Excellent oral bioavailability and good tissue penetration.[5][9] |
Analysis of Structure-Activity Relationship (SAR):
-
Fluorine at C-6: The introduction of a fluorine atom at the C-6 position is crucial. It enhances the drug's penetration through the bacterial cell wall and increases its inhibitory action on DNA gyrase.[6]
-
Piperazine at C-7: Adding a piperazine ring at the C-7 position further enhances the spectrum of activity, particularly against Pseudomonas species and staphylococci.[7][10]
-
Dual Targeting: Fluoroquinolones can inhibit both DNA gyrase and topoisomerase IV, which is a key advantage. This dual-targeting mechanism can slow the development of bacterial resistance.[5][11] In contrast, early non-fluorinated quinolones primarily target only DNA gyrase, making them more effective against Gram-negative bacteria.[5]
Antimicrobial Mechanism of Action
Caption: Fluoroquinolones inhibit bacterial DNA replication, leading to cell death.
Enzyme Inhibition
The influence of fluorination extends to the inhibition of various other enzymes beyond the bacterial topoisomerases.
-
Tyrosinase Inhibition: Certain fluoroquinolones have demonstrated the ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies revealed a mixed-type of irreversible inhibition.[12] This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, presenting potential applications in cosmetics and medicine for conditions related to hyperpigmentation.[12]
-
DNA Methyltransferase (DNMT) Inhibition: Some quinoline-based compounds have been shown to inhibit human DNMT1, an enzyme crucial for DNA methylation and epigenetic regulation.[13] This inhibitory action suggests a potential therapeutic avenue for diseases characterized by aberrant DNA methylation, such as cancer.[13]
-
General Considerations: The incorporation of fluorine can enhance binding affinity to an enzyme's active site through favorable interactions like halogen bonding.[2] Fluorinated motifs, such as α-trifluoromethyl ketones, can act as transition-state analogues for enzymes like serine proteases, leading to potent inhibition.[14]
Experimental Protocols
A. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses cell metabolic activity, which is proportional to the number of viable cells.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15]
Methodology:
-
Cell Plating: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).[16]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C.[16]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[15]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value using dose-response curve analysis.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability and cytotoxicity assay.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare Mueller-Hinton Broth (MHB) as the growth medium.[20]
-
Prepare a bacterial inoculum by suspending 3-4 colonies from a pure overnight culture in saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]
-
-
Serial Dilution:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[21]
-
Add 100 µL of the stock compound solution to the first column of wells, creating a 2x starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[19][21]
-
Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 as a negative/sterility control (broth only).[19][21]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18][22]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19] This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.[19]
Broth Microdilution Workflow
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The fluorination of quinolines is a powerful and versatile strategy in drug design that consistently enhances biological activity across multiple therapeutic areas. In anticancer research, fluorination can significantly boost cytotoxicity and selectivity against tumor cells. In the realm of antimicrobials, the addition of a single fluorine atom was a transformative step, converting narrow-spectrum urinary tract agents into broad-spectrum systemic antibiotics (fluoroquinolones) with superior pharmacokinetic properties.[9][23] The effect of fluorine is highly dependent on its position and the overall substitution pattern on the quinoline ring, as demonstrated by structure-activity relationship studies. Researchers and drug development professionals should consider the strategic incorporation of fluorine to optimize lead compounds, improve potency, and modulate pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. ldh.la.gov [ldh.la.gov]
- 9. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 10. SAR of Quinolines.pptx [slideshare.net]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. benchchem.com [benchchem.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 23. The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Chloro-, Fluoro-, and Methyl-Substituted Quinolines
A Guide for Researchers in Drug Discovery
Quantitative Cytotoxicity Data
The cytotoxic potential of various substituted quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. A lower value indicates greater cytotoxic potency.[1]
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-Chloro-4-aminoquinolines | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [2] |
| 7-chloro-4-aminoquinoline derivative (Compound 4) | MDA-MB-468 (Breast) | 11.01 | [2] |
| 7-fluoro-4-aminoquinoline derivative (Compound 6) | MDA-MB-468 (Breast) | 11.47 | [2] |
| 2-Arylquinolines and 2-Methyl-1,2,3,4-tetrahydroquinolines | |||
| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13) | HeLa (Cervical) | 8.3 | [3] |
| 4-Acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18) | HeLa (Cervical) | 13.15 | [3] |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline (Compound 12) | PC3 (Prostate) | 31.37 | [3] |
| 2-(3,4-Methylenedioxyphenyl)quinoline (Compound 11) | PC3 (Prostate) | 34.34 | [3] |
| Pyrazolo[4,3-f]quinoline Derivatives | |||
| Compound 1M | NUGC-3 (Gastric) | < 8 | [4] |
| Compound 2E | NUGC-3 (Gastric) | < 8 | [4] |
| Compound 2P | NUGC-3 (Gastric) | < 8 | [4] |
| Fluoroquinolone Derivatives | |||
| Compound 76 (4-chloro substituted) | Leukemia cells | 2.38 | [5] |
| Compound 81 | Leukemia cells | 3.22 | [5] |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | |||
| Sulfonyl N-oxide derivatives (Compounds 73-74, 79-82) | HCT116 (Colon) | 1.99 - 4.9 | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives typically involves a series of standardized in vitro assays. The following methodologies are commonly employed:
Cell Viability Assays (MTT and SRB Assays)
Objective: To determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cells.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa, PC3, HCT116, NUGC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
The incubation period typically ranges from 24 to 72 hours.
3. Viability Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
SRB (Sulphorhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 or GI50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of quinoline derivatives.
Putative Signaling Pathway for Quinoline-Induced Cytotoxicity
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: A potential signaling pathway for quinoline-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Purity Analysis of Synthesized 4-Chloro-6-fluoro-2-methylquinoline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of 4-Chloro-6-fluoro-2-methylquinoline, a key building block in medicinal chemistry. We will delve into the experimental protocols of prevalent methods, compare their performance based on available data for structurally similar compounds, and discuss the identification of potential impurities.
Introduction to Purity Analysis
The purity of a synthesized compound can be influenced by various factors, including unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, employing robust analytical methods to identify and quantify these impurities is paramount. This guide focuses on the most common and effective techniques for the purity analysis of quinoline derivatives like this compound.
Key Analytical Techniques for Purity Determination
Several analytical techniques are routinely employed for the purity analysis of small organic molecules. The most common and powerful methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating and quantifying components in a mixture.[1][2] For non-volatile and thermally labile compounds like many quinoline derivatives, HPLC is often the method of choice.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1][3] It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct relationship between the signal intensity in an NMR spectrum and the number of atomic nuclei.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the desired level of accuracy. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.[2] | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Applicability | Wide range of non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds.[1] | Any soluble compound with NMR-active nuclei. |
| Primary Use | Quantitative purity assessment and separation of non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents.[1] | Absolute purity determination and structural confirmation. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Mass Spectrometry (MS). | Nuclear Magnetic Resonance. |
| Typical Purity Range | >95% (method dependent) | >99% for volatile components | >98% (with high accuracy) |
| Advantages | Robust, versatile, high-throughput for routine analysis.[2] | High sensitivity and specificity for identification of volatile unknowns.[3] | Primary method, no need for specific analyte reference standard, high precision. |
| Limitations | May require a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
HPLC Method for Purity Determination
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
Instrumentation:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer component
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurity Profiling
This method is designed to identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50 - 500 amu.
Sample Preparation:
-
Dissolve the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
qNMR for Absolute Purity Determination
This protocol outlines the steps for determining the absolute purity of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the 1H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in the Synthesis of this compound
Impurities can arise from starting materials, intermediates, or side reactions during the synthesis.[4] A common synthetic route to similar quinoline derivatives may involve the cyclization of an appropriately substituted aniline with an α,β-unsaturated ketone. Potential impurities could include:
-
Unreacted starting materials: e.g., substituted anilines or ketones.
-
Isomeric products: Depending on the reaction conditions, different isomers of the desired product might be formed.
-
Over- or under-halogenated products: If the halogenation step is not well-controlled.
-
Hydrolysis products: The chloro-substituent can be susceptible to hydrolysis, leading to the corresponding hydroxyquinoline.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[5][6] These studies involve subjecting the synthesized compound to harsh conditions to intentionally generate degradation products. This helps in understanding the degradation pathways and ensures that the analytical method can separate the main compound from all potential degradants. Typical stress conditions include:
-
Acidic and basic hydrolysis: Treatment with HCl and NaOH solutions.
-
Oxidative degradation: Exposure to hydrogen peroxide.
-
Thermal degradation: Heating the solid sample or a solution.
-
Photolytic degradation: Exposing the sample to UV and visible light.
Visualizing Workflows and Relationships
To better illustrate the processes involved in purity analysis, the following diagrams are provided in Graphviz DOT language.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach. HPLC is a robust and versatile method for routine purity assessment and the analysis of non-volatile impurities.[2] GC-MS provides high sensitivity and specificity for the identification of volatile impurities and residual solvents.[1] For the highest accuracy in absolute purity determination, qNMR is an invaluable tool. A comprehensive purity assessment will often involve a combination of these techniques, complemented by forced degradation studies to ensure the stability-indicating nature of the analytical methods. By following the detailed protocols and considering the comparative advantages of each technique, researchers can confidently determine the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development activities.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-6-fluoro-2-methylquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.
The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. This compound is categorized as a halogenated organic waste and must be segregated from non-halogenated materials to ensure safe and proper handling[2][3]. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or feed[1].
Safety and Hazard Data Summary
A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal. Although detailed toxicological properties have not been thoroughly investigated for this specific compound, its classification as a halogenated quinoline warrants significant precautions[4]. The following table summarizes key safety information based on available data for the compound and structurally similar chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 18529-01-6 | [6] |
| Molecular Formula | C10H7ClFN | [5][6] |
| Molecular Weight | 195.62 | [5][6] |
| Hazard Classification | Harmful if swallowed. Causes serious eye damage. | [7] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded. | [1][7] |
| First Aid Measures | Move to fresh air if inhaled. Wash skin with soap and plenty of water upon contact. Rinse eyes with pure water for at least 15 minutes. Do not induce vomiting if ingested; rinse mouth with water and seek immediate medical attention. | [1][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1][7] |
Operational Disposal Plan: Step-by-Step Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and materials, as hazardous halogenated organic waste.[2][3][8]
-
It is crucial to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent hazardous reactions and to facilitate proper disposal.[2][9]
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds.[2]
-
The label must prominently display the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]
-
Keep the waste container securely closed at all times, except when actively adding waste.[2]
3. Storage in Satellite Accumulation Areas (SAA):
-
Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.
-
Ensure the SAA is located away from incompatible materials.
-
Adhere to the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations.
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1][7]
5. Final Disposal:
-
Arrange for the removal of the hazardous waste by a licensed chemical destruction facility.[1]
-
The recommended disposal method is controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[1]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. usbio.net [usbio.net]
- 7. echemi.com [echemi.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
